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  • Product: 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
  • CAS: 436100-01-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Foreword: Navigating the Known and the Inferred In the landscape of chemical research and drug development, our understanding of a molecule is often a mosaic of direct experimental evidence and well-reasoned extrapolatio...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Inferred

In the landscape of chemical research and drug development, our understanding of a molecule is often a mosaic of direct experimental evidence and well-reasoned extrapolation from closely related structures. This guide is dedicated to 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a compound of interest for its potential applications in medicinal and agricultural chemistry. While direct, peer-reviewed experimental data on this specific molecule is not extensively available in the public domain, this document serves as a comprehensive technical guide by integrating foundational chemical principles, data from its key precursors, and detailed characterization of structurally analogous compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding, synthesizing, and characterizing this pyrazole derivative, while maintaining the highest standards of scientific integrity by clearly delineating between established data and scientifically informed projections.

Molecular Architecture and Physicochemical Profile

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a heterocyclic compound featuring a central 3,5-dimethyl-1H-pyrazole ring, which is a prevalent scaffold in pharmacologically active molecules due to its diverse biological activities.[1] The pyrazole core is substituted at the 4-position with an acetamide linker bearing a reactive chlorine atom. This chloroacetamide moiety is a key functional group, often employed as an alkylating agent in the synthesis of more complex molecules.

Chemical Structure

The structural representation of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is crucial for understanding its reactivity and interactions.

Figure 1: Chemical structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Physicochemical Properties

While experimental data for the target molecule is limited, its fundamental properties can be predicted using computational models. These predictions, available from databases such as PubChem, offer valuable initial insights.[2]

PropertyValue (Predicted)Source
Molecular Formula C₇H₁₀ClN₃O[2]
Molecular Weight 187.63 g/mol [2]
Monoisotopic Mass 187.05124 Da[2]
XLogP3 0.8[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 187.051241 Da[2]

Synthesis and Experimental Protocol

The synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide follows a well-established pathway in organic chemistry: the acylation of a primary amine. The key starting material is 4-amino-3,5-dimethyl-1H-pyrazole, which is reacted with chloroacetyl chloride.

Synthesis of the Precursor: 4-amino-3,5-dimethyl-1H-pyrazole

The precursor, 4-amino-3,5-dimethyl-1H-pyrazole, is a critical building block. Its synthesis has been reported through various methods, including the reduction of azo compounds.[3]

Physicochemical Properties of 4-amino-3,5-dimethyl-1H-pyrazole:

PropertyValue (Experimental/Reported)Source
CAS Number 5272-86-6[4]
Molecular Formula C₅H₉N₃[4]
Molecular Weight 111.15 g/mol [4]
Melting Point 209 °C[3]
Appearance White to cream to pale brown crystals or powder[5]

Spectroscopic Data for 4-amino-3,5-dimethyl-1H-pyrazole:

  • ¹H-NMR (DMSO-d₆, δ ppm): 2.10 (s, 6H, pyrazole 3,5-dimethyl), 3.30 (s, 2H, NH₂), 11.40 (s, 1H, pyrazole NH).[3]

  • IR (KBr, cm⁻¹): 3347, 3163 (N-H), 2882 (C-H).[3]

Representative Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

The following protocol is a representative procedure based on established methods for the N-acylation of aminopyrazoles.[1][6]

Reaction Scheme:

Synthesis_Scheme reactant1 4-amino-3,5-dimethyl-1H-pyrazole product 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide reactant1->product THF, Base (e.g., Triethylamine) 0°C to room temperature reactant2 Chloroacetyl chloride reactant2->product

Figure 2: Synthesis workflow for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is critical as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

  • Base: A base, such as triethylamine, is required to neutralize the hydrochloric acid (HCl) by-product of the acylation reaction, driving the reaction to completion.

  • Low Temperature: The initial cooling of the reaction mixture is necessary to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

Spectroscopic and Structural Characterization (Based on Analogous Compounds)

Spectroscopic Data (Analog)Key Features and Interpretation
¹H-NMR The ¹H-NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring (around 2.0-2.5 ppm), a singlet for the methylene protons of the chloroacetyl group (around 4.0-4.5 ppm), and signals for the amide and pyrazole NH protons (which may be broad and exchangeable with D₂O).
¹³C-NMR The ¹³C-NMR spectrum should reveal signals for the methyl carbons, the pyrazole ring carbons, the methylene carbon of the chloroacetyl group, and the carbonyl carbon of the amide.
FT-IR (cm⁻¹) Expected characteristic absorption bands include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), a strong C=O stretching of the amide (amide I band, around 1650-1680 cm⁻¹), and N-H bending (amide II band, around 1550-1600 cm⁻¹).
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Potential Applications and Future Directions

The structural motifs present in 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide suggest its potential utility in several areas of chemical and pharmaceutical research:

  • Intermediate for Drug Discovery: The reactive chloroacetyl group makes this compound an excellent intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]

  • Agrochemical Research: Similar to its applications in pharmaceuticals, the pyrazole core is also a key component in many modern herbicides and insecticides. The title compound could serve as a building block for the development of new agrochemicals.

  • Material Science: The ability of the pyrazole ring to coordinate with metal ions suggests potential applications in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

Further research is warranted to fully elucidate the chemical and biological properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This would involve its definitive synthesis and thorough characterization using modern analytical techniques, followed by screening for various biological activities.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. By leveraging data from its precursors and structurally similar compounds, we have constructed a detailed and scientifically grounded resource for researchers. While the absence of direct experimental data for the title compound necessitates a degree of scientific inference, this guide offers a solid foundation for future investigations into this promising molecule. The protocols and data presented herein are intended to empower scientists in their efforts to synthesize, characterize, and explore the potential applications of this and related pyrazole derivatives.

References

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2011). Analytical Methods. [Link]

  • PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-n-(3,5-dimethyl-1h-pyrazol-4-yl)acetamide. Retrieved March 10, 2026, from [Link]

  • SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. (2023). TIJER.org. [Link]

  • Sharma, R., et al. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Crystallography Reports.
  • CAS NO. 436100-01-5 | 2-CHLORO-N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE. (n.d.). Local Pharma Guide. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-n-(3,5-dimethyl-1-phenyl-1h-pyrazol-4-yl)acetamide. Retrieved March 10, 2026, from [Link]

  • Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylpyrazole. Retrieved March 10, 2026, from [Link]

  • Zhang, L., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Obaidi, A. S. M., et al. (2019). Synthesis and Characterization of Some Metal Complexes of [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H- pyrazol-4-ylcarbamothioyl)acetamide] (L).
  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.

Sources

Exploratory

The Therapeutic Potential of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in Targeted Covalent Drug Discovery

Executive Summary The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to address historically "undruggable" targets. Within this space, 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to address historically "undruggable" targets. Within this space, 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide emerges as a highly versatile, bifunctional fragment. By coupling the privileged 3,5-dimethylpyrazole recognition scaffold with an α -chloroacetamide electrophilic warhead, this molecule provides an optimal starting point for Fragment-Based Drug Discovery (FBDD). This whitepaper dissects the mechanistic rationale, therapeutic applications, and self-validating experimental protocols required to deploy this compound effectively in modern medicinal chemistry.

Structural Rationale & Pharmacophore Analysis

The therapeutic potential of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide lies in the synergistic relationship between its two core domains:

The 3,5-Dimethylpyrazole Recognition Element

The 3,5-dimethyl-1H-pyrazol-4-amine core is a privileged scaffold in pharmaceutical development, recognized for its exceptional hydrogen-bonding capacity and optimal physicochemical properties 1[1].

  • Causality in Design: The methyl groups at the 3- and 5-positions are not merely steric bulk; they restrict the rotameric freedom of the adjacent acetamide linkage. This pre-organizes the molecule, forcing the electrophilic α -carbon into a predictable trajectory that enhances target engagement while preventing off-target promiscuity.

The α -Chloroacetamide Warhead

While acrylamides dominate the marketed TCI landscape (e.g., Osimertinib), they rely on Michael addition, which requires highly activated cysteines. In contrast, α -halo acetamides are cysteine-directed electrophiles that react via a direct SN​2 mechanism 2[2].

  • Causality in Design: The SN​2 trajectory allows chloroacetamides to alkylate unactivated or sterically hindered cysteines that fail to undergo Michael addition. This makes it an indispensable warhead for FBDD libraries targeting cryptic pockets 3[3].

MOA Target Target Protein (Cysteine -SH) Complex Encounter Complex (Reversible) Target->Complex Compound Chloroacetamide Fragment Compound->Complex Transition SN2 Transition State Complex->Transition Deprotonation Adduct Covalent Adduct (Irreversible) Transition->Adduct Cl⁻ Loss

Figure 1: S_N2 mechanism of cysteine alkylation by the chloroacetamide warhead.

Therapeutic Target Landscape

The unique reactivity profile of this compound enables the targeting of diverse protein classes:

  • Protein-Protein Interactions (PPIs): The TEAD-YAP1 interaction is notoriously difficult to drug. However, screening chloroacetamide fragment libraries has successfully identified scaffolds that bind to the TEAD palmitate pocket, forming an irreversible covalent bond with a conserved cysteine to disrupt YAP1 binding 4[4].

  • Deubiquitinases (DUBs): The cysteine protease USP7 is a critical oncology target. In covalent kinase inhibitor screens, chloroacetamide compounds uniquely demonstrated the ability to react via SN​2 alkylation with the catalytic Cys223 of USP7, whereas standard acrylamides yielded negligible signals 5[5].

Quantitative Warhead Comparison

To select the appropriate warhead, medicinal chemists must balance intrinsic reactivity with target specificity. The table below summarizes the physicochemical landscape of cysteine-targeting electrophiles.

Warhead TypeReaction MechanismIntrinsic Reactivity (GSH t1/2​ )Target ExamplesReversibility
Acrylamide Michael AdditionLow to ModerateEGFR, KRAS G12CIrreversible
Chloroacetamide SN​2 AlkylationHighUSP7, TEAD, Pin1Irreversible
Fluoroacetamide SN​2 AlkylationVery LowEGFR (NS-062)Irreversible
Cyanoacrylamide Reversible MichaelModerateBTK (PRN1008)Reversible
BCB Amides Strain-ReleaseLowBTKIrreversible

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives—a common pitfall in covalent drug discovery.

Protocol A: Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Objective: Generate the active fragment while preventing over-alkylation.

  • Preparation: Dissolve 1.0 eq of 3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride in anhydrous dichloromethane (DCM).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the dihydrochloride salt to free the primary amine without competing as a nucleophile against the acyl chloride.

  • Temperature Control: Cool the reaction vessel to exactly 0°C under inert N₂ gas.

    • Causality: Lowering the kinetic energy strictly limits the reaction to the highly nucleophilic primary amine, preventing unwanted di-acylation at the secondary pyrazole nitrogens.

  • Electrophile Addition: Add 1.05 eq of chloroacetyl chloride dropwise over 15 minutes.

  • Validation Checkpoint: Monitor via LC-MS. The presence of a single peak at [M+H]+≈188.06 confirms mono-acylation. If a mass of +76 Da is observed, di-acylation has occurred, indicating poor temperature control.

Protocol B: Intact Protein Mass Spectrometry for Covalent Validation

Objective: Confirm irreversible covalent adduct formation on the target protein.

  • Incubation: Incubate 2 µM of recombinant target protein (e.g., USP7) with 20 µM of the synthesized chloroacetamide fragment (10x molar excess) in HEPES buffer (pH 7.4) for 2 hours at room temperature.

  • Rapid Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO).

    • Causality: This is the most critical step. Rapid desalting removes all unbound, non-covalent ligands. If omitted, the high temperatures of the electrospray ionization (ESI) source will artificially force non-covalent complexes into gas-phase covalent adducts, yielding false positives.

  • LC-TOF-MS Analysis: Inject the desalted sample into a Liquid Chromatography Time-of-Flight Mass Spectrometer.

  • Spectral Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged spectra into intact zero-charge masses.

  • Validation Checkpoint: A successful covalent modification is validated only if the deconvoluted mass equals the exact mass of the native protein plus the mass of the fragment, minus the mass of HCl ( 36.46 Da) lost during the SN​2 reaction.

Workflow Step1 1. Incubation (Protein + Ligand) Step2 2. Rapid Desalting (Remove non-covalent) Step1->Step2 Step3 3. LC-TOF-MS (Intact Mass Analysis) Step2->Step3 Step4 4. Deconvolution (Calculate Mass Shift) Step3->Step4 Step5 5. MS/MS Mapping (Identify Cys Residue) Step4->Step5

Figure 2: FBDD screening workflow for validating irreversible covalent engagement.

Conclusion

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a highly optimized chemical module that bridges the gap between reversible recognition and irreversible target silencing. By understanding the strict SN​2 kinetics of the chloroacetamide warhead and the conformational control exerted by the dimethylpyrazole scaffold, medicinal chemists can leverage this compound to unlock previously intractable therapeutic targets.

References

  • Dovepress. "Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP." Drug Design, Development and Therapy. Available at: [Link]

  • PMC (National Institutes of Health). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." Available at: [Link]

  • PMC (National Institutes of Health). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Available at: [Link]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au. Available at: [Link]

Sources

Foundational

Engineering the 3,5-Dimethyl-1H-pyrazol-4-yl Scaffold: Pharmacophore Dynamics and Biological Applications

Executive Summary The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry. Specifically, the 3,5-dimethyl-1H-pyrazol-4-yl moiety provides a unique geometric and electronic topology that has been aggre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry. Specifically, the 3,5-dimethyl-1H-pyrazol-4-yl moiety provides a unique geometric and electronic topology that has been aggressively leveraged in recent drug discovery campaigns 1. As a Senior Application Scientist, I have observed that the success of this scaffold is not merely serendipitous; it is rooted in its predictable pharmacophore features. This whitepaper deconstructs the mechanistic rationale behind the scaffold's bioactivity, summarizes key quantitative data, and provides field-proven, self-validating protocols for its synthesis and evaluation.

Pharmacophore Deconstruction and Mechanistic Rationale

The 3,5-dimethyl-1H-pyrazol-4-yl derivative is structurally primed for high-affinity target engagement through three distinct sub-domains:

  • N1/N2 Heteroatoms (Hydrogen Bonding): The pyrazole nitrogens serve as critical hydrogen bond donors (when unsubstituted at N1) and acceptors. In kinase inhibitors, such as those targeting AKT2, these nitrogens interact directly with the highly conserved hinge region of the ATP-binding site, anchoring the molecule 2.

  • 3,5-Dimethyl Domains (Steric Locking & Lipophilicity): The causality behind choosing methyl groups at the 3 and 5 positions is twofold. First, they increase the overall lipophilicity of the core, driving the molecule into hydrophobic enzymatic pockets. Second, and more importantly, they provide essential steric bulk. This steric hindrance restricts the rotational freedom of substituents at the C4 position, effectively "locking" the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding, significantly enhancing target affinity [[1]]().

  • C4 Functionalization (Vector Extension): The C4 position is the primary vector for diversification. Whether functionalized with sulfonamides for antiproliferative activity or conjugated to quinoline rings for enhanced cytotoxicity, the C4 vector directs the bulk of the molecule into solvent-exposed or secondary binding clefts 3.

Pharmacophore A 3,5-Dimethyl-1H-pyrazol-4-yl B N1/N2 Heteroatoms (H-Bonding) A->B C 3,5-Dimethyl Groups (Steric Locking) A->C D C4 Vector (Target Specificity) A->D E Kinase Hinge Region B->E Donor/Acceptor F Hydrophobic Pockets C->F van der Waals G Solvent Exposed Clefts D->G Extension

Pharmacophore mapping of the 3,5-dimethyl-1H-pyrazol-4-yl scaffold.

Broad-Spectrum Biological Activity & Quantitative Data

The structural versatility of the 3,5-dimethyl-1H-pyrazol-4-yl scaffold translates into a broad spectrum of pharmacological applications.

  • Oncology: Pyrazole-4-sulfonamide derivatives exhibit potent antiproliferative activity against U937 lymphoma cells by disrupting vital cellular signaling cascades 1. Furthermore, pyrazolic hybrids such as (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one have demonstrated targeted AKT2 kinase inhibition in MDA-MB-231 triple-negative breast cancer (TNBC) cells, inducing morphological changes consistent with apoptosis 2.

  • Antimicrobial Therapeutics: Thio-linked derivatives, such as 2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-pyrido[2,3-d]pyrimidinones, have shown pronounced efficacy against diverse bacterial strains, acting as robust antimicrobial agents 4.

Quantitative Activity Summary
Compound DerivativeTarget / Cell LinePrimary AssayQuantitative Result (IC50)Ref
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(CF3)quinoline HL-60 (Leukemia)Cytotoxicity19.88 ± 3.35 μg/mL3
(E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one MDA-MB-231 (TNBC)AKT2 Inhibition24.25 μM2
MR-S1-19 (Pyrazole-4-sulfonamide derivative) U937 (Lymphoma)CellTiter-GloActive (Dose-dependent)1

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems optimized for the synthesis and evaluation of these derivatives.

Protocol 1: Regioselective Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamides

Causality Check: Chlorosulfonation at the C4 position is driven by the electron-donating effect of the 3,5-dimethyl groups, which activate the C4 carbon for electrophilic aromatic substitution. This intrinsic electronic bias ensures high regioselectivity without the need for complex directing groups 1.

  • Precursor Activation: Dissolve 3,5-dimethyl-1H-pyrazole in anhydrous chloroform under a nitrogen atmosphere at 0 °C.

  • Electrophilic Substitution: Slowly add chlorosulfonic acid (excess, ~5.5 equiv). Rationale: The low temperature prevents poly-substitution and controls the highly exothermic nature of the reaction.

  • Heating & Chlorination: Elevate the temperature to 60 °C for 10 hours, followed by the dropwise addition of thionyl chloride. Rationale: Thionyl chloride ensures the complete conversion of any intermediate sulfonic acids into the highly reactive sulfonyl chlorides.

  • Amidation: React the resulting pyrazole-4-sulfonyl chloride with the desired amine (e.g., phenylethylamine) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base, scavenging HCl byproducts without competing with the primary amine for the sulfonyl electrophile.

Protocol 2: High-Fidelity Antiproliferative Screening (CellTiter-Glo)

Causality Check: While MTT assays are standard, pyrazole derivatives can occasionally interfere with cellular oxidoreductases, yielding false viability signals. The CellTiter-Glo assay quantifies ATP directly, providing a highly sensitive, artifact-free readout of metabolically active cells 1.

  • Cell Seeding: Plate target cells (e.g., U937 or MDA-MB-231) in opaque-walled 96-well plates. Rationale: Opaque walls prevent luminescent cross-talk between adjacent wells.

  • Compound Dosing: Treat cells with serial dilutions of the pyrazole derivative (ranging from 0.1 µM to 100 µM) and incubate for 72 hours under standard culture conditions.

  • Lysis and Luminescence: Add an equal volume of CellTiter-Glo reagent to each well. The reagent lyses the cells and generates a luminescent signal proportional to the ATP present via a luciferase-catalyzed reaction.

  • Quantification & QC: Measure luminescence using a microplate reader. Validate the assay by ensuring the positive control (e.g., Mitomycin C) falls within expected historical IC50 ranges. Calculate test compound IC50 values using non-linear regression analysis.

Workflow S1 Regioselective Chlorosulfonation S2 Amidation (DIPEA/DCM) S1->S2 S3 QC Validation (NMR/LC-MS) S2->S3 S4 CellTiter-Glo Viability Assay S3->S4 S5 IC50 Determination S4->S5

Self-validating workflow from regioselective synthesis to ATP-based screening.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / PMC URL
  • Targeting AKT2 in MDA-MB-231 Cells by Pyrazole Hybrids: Structural, Biological and Molecular Docking Studies Source: PubMed / Chemistry & Biodiversity URL
  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones Source: MDPI URL
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL

Sources

Exploratory

Molecular Weight and Physicochemical Characteristics of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Technical Guide for Drug Discovery

Executive Summary & Structural Identity The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 436100-01-5) [1] represents a highly versatile, bifunctional building block in modern medicinal chemistry. Wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 436100-01-5) [1] represents a highly versatile, bifunctional building block in modern medicinal chemistry. With a molecular weight of 187.63 g/mol , it perfectly aligns with fragment-based drug discovery (FBDD) parameters.

Structurally, it merges the privileged 3,5-dimethylpyrazole pharmacophore—known for its robust hydrogen-bonding capabilities in kinase hinge regions [4]—with an alpha-chloroacetamide moiety. The alpha-chloroacetamide acts as a tunable electrophilic warhead, a motif heavily utilized in the design of targeted covalent inhibitors (TCIs) and phenotypic screening probes[2, 3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows.

Physicochemical Profiling & Pharmacokinetic Relevance

To successfully integrate this building block into a drug discovery pipeline, scientists must understand how its baseline physicochemical parameters dictate its behavior in biological assays and synthetic reactions. The quantitative data is summarized below:

PropertyValueCausality / Pharmacokinetic Relevance
Molecular Weight 187.63 g/mol [1]Highly fragment-like (MW < 300). Allows for significant structural elaboration while maintaining oral bioavailability (Lipinski compliance).
Molecular Formula C7H10ClN3O [1]Dictates the exact monoisotopic mass (187.05 g/mol ) used for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~57.7 ŲOptimal for membrane permeability. Falls well below the 140 Ų threshold, suggesting excellent passive cellular diffusion capabilities.
H-Bond Donors / Acceptors 2 / 2The pyrazole and amide NH act as donors; the carbonyl and pyrazole N act as acceptors. Ensures target engagement without excessive desolvation penalties.
Estimated LogP ~1.2Ideal lipophilicity for a building block. Prevents non-specific hydrophobic trapping in lipid bilayers while ensuring aqueous solubility.

Reactivity & Molecular Dynamics

As a Senior Application Scientist, I approach this compound not merely as a static chemical string, but as a bipartite molecular engine.

Reactivity Core 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide MW: 187.63 g/mol AlphaCl Alpha-Chloro Group Electrophilic Center (SN2) Core->AlphaCl Covalent Targeting Pyrazole 3,5-Dimethylpyrazole Pharmacophore & H-Bonding Core->Pyrazole Target Engagement Amide Amide Linker Conformational Rigidity Core->Amide Structural Spacer

Figure 1: Functional group reactivity and structural roles of the compound.

  • The Electrophilic Center: The alpha-chloro group is highly susceptible to nucleophilic attack (SN2). This reactivity is precisely why alpha-chloroacetamides are used to covalently tag cysteine residues in target proteins (e.g., KRAS G12C) [2].

  • The Pyrazole Core: The 3,5-dimethyl substitution provides steric shielding that prevents unwanted metabolic oxidation at the pyrazole C3/C5 positions, while the free NH allows for tautomerization and critical hydrogen bonding with target proteins [4].

Experimental Workflows: Nucleophilic Substitution

When utilizing 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide to synthesize larger libraries, the most common reaction is the SN2 displacement of the chloride by an amine or thiol nucleophile [3].

Workflow Step1 1. Substrate Preparation Equilibrate to RT Step2 2. Solvent Selection Anhydrous DMF (Polar Aprotic) Step1->Step2 Step3 3. Reagent Addition Amine (1.2 eq) + DIPEA (2.0 eq) Step2->Step3 Step4 4. SN2 Reaction Stir at 60°C for 4-6 hrs Step3->Step4 Step5 5. Workup & Purification Aqueous Wash & Chromatography Step4->Step5

Figure 2: Standard operating procedure for nucleophilic substitution.

Step-by-Step Methodology & Causality

Objective: Synthesize a functionalized N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide derivative via displacement of the primary chloride with a secondary amine.

  • Substrate Solvation: Dissolve 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy for the SN2 transition state compared to protic solvents like ethanol, which would hydrogen-bond to the nucleophile and stall the reaction.

  • Base and Nucleophile Introduction: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by the target secondary amine (1.2 equiv).

    • Causality: DIPEA is sterically hindered. Unlike triethylamine (TEA), DIPEA will not act as a competing nucleophile to form unwanted quaternary ammonium salts with the highly reactive alpha-chloroacetamide [3]. The slight excess of amine ensures complete consumption of the electrophile.

  • Thermal Agitation and In-Process Monitoring: Stir the reaction mixture at 60°C under an inert nitrogen atmosphere for 4-6 hours. Monitor progression via LC-MS.

    • Self-Validating System: The starting alpha-chloroacetamide has a distinct isotopic signature (a 3:1 ratio for ³⁵Cl/³⁷Cl) at m/z 188.05 / 190.05 [M+H]⁺. The reaction is deemed complete when this isotopic doublet is entirely replaced by the product mass, providing a real-time, self-validating endpoint that proves the chloride leaving group has been successfully displaced.

  • Quenching and Aqueous Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.

    • Causality: The 5% LiCl wash is critical. It selectively partitions the DMF into the aqueous phase, preventing high-boiling solvent carryover that would disrupt subsequent silica gel purification and NMR analysis.

  • Purification and Analytical Validation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient). Validate via ¹H NMR (DMSO-d6).

    • Self-Validating System: In the ¹H NMR spectrum, the disappearance of the sharp singlet at ~4.2 ppm (the -CH₂-Cl protons) and the appearance of upshifted methylene protons confirm successful substitution.

References

  • Title: CAS NO. 436100-01-5 | 2-CHLORO-N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)
  • Title: Covalent Guanosine Mimetic Inhibitors of G12C KRAS Source: PMC - NIH URL
  • Title: Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns Source: PMC - NIH URL
  • Title: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine Source: Benchchem URL
Foundational

The Strategic Utility of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in Targeted Covalent Drug Discovery

In the evolving landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the architectural selection of the electrophilic scaffold dictates both the thermodynamic binding affinity and th...

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the architectural selection of the electrophilic scaffold dictates both the thermodynamic binding affinity and the kinetic trapping of the target protein. The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 436100-01-5) represents a highly strategic bifunctional building block. By synergizing the privileged non-covalent recognition capabilities of a substituted pyrazole with the tunable SN​2 reactivity of a chloroacetamide warhead, this molecule serves as a premier starting point for mapping cryptic allosteric pockets and developing irreversible inhibitors.

This technical guide deconstructs the mechanistic rationale, quantitative profiling, and self-validating experimental workflows required to successfully deploy this scaffold in modern drug discovery campaigns.

Structural Decomposition and Mechanistic Rationale

The efficacy of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide relies on the precise division of labor between its two primary structural motifs:

The 3,5-Dimethyl-1H-Pyrazole Core (Recognition)

The pyrazole moiety is a privileged pharmacophore. The adjacent nitrogen atoms act as a highly efficient hydrogen bond donor-acceptor pair, a motif frequently utilized to anchor molecules into the hinge region of kinases and other protein-protein interaction interfaces 1. Crucially, the methyl groups at the 3- and 5-positions are not merely decorative. They provide essential steric bulk that restricts the rotational degrees of freedom of the adjacent N-acetamide bond. This entropic pre-organization locks the scaffold into a bioactive conformation, significantly reducing the thermodynamic penalty upon target engagement.

The Chloroacetamide Warhead (Kinetic Trapping)

While acrylamides are the industry standard for late-stage TCIs, they require a highly activated cysteine (low pKa) and specific geometric alignment for Michael addition. In early-stage fragment screening, acrylamides often fail because their initial non-covalent binding affinity ( Ki​ ) is too weak to drive the reaction. Chloroacetamides solve this by operating via an irreversible SN​2 nucleophilic substitution mechanism with higher intrinsic reactivity. This allows them to effectively capture transient binding events and label a broader array of cysteines, including those in shallow allosteric pockets 2. Furthermore, chloroacetamide warheads have demonstrated robust in vivo biological activity when targeting reactive cysteines 3.

Pathway Target Target Protein (Nucleophilic Cys) Complex Non-Covalent Michaelis Complex Target->Complex K_i Scaffold 2-chloro-N-(3,5-dimethyl...) Electrophile Scaffold->Complex Binding Adduct Covalent Adduct (Irreversible SN2) Complex->Adduct k_inact

Kinetic model of targeted covalent inhibition via SN2 alkylation.

Quantitative Profiling of Electrophilic Warheads

To contextualize the utility of the chloroacetamide moiety, it must be benchmarked against other common electrophiles. The table below summarizes the quantitative reactivity profiles that guide warhead selection in drug design.

Warhead ClassReaction MechanismIntrinsic Reactivity (GSH t1/2​ )Target Amino AcidsReversibility
Acrylamide Michael AdditionLow (>24h)Cys (Highly activated)Irreversible / Reversible
Chloroacetamide SN​2 AlkylationModerate (2-10h)Cys, His, LysIrreversible
Fluoroacetamide SN​2 AlkylationVery Low (>48h)CysIrreversible
Vinyl Sulfonamide Michael AdditionModerate-High (<2h)CysIrreversible

Data Interpretation: The moderate intrinsic reactivity of the chloroacetamide strikes the optimal balance for fragment screening. It is reactive enough to capture weak initial binding events, yet stable enough to avoid indiscriminate pan-assay interference (PAINS) behavior.

Self-Validating Experimental Protocols

A hallmark of rigorous drug discovery is the implementation of self-validating assay systems. The following protocols detail the synthesis and biological validation of the scaffold, embedding causality and orthogonal controls directly into the workflow.

Protocol A: Synthesis of the Scaffold and Negative Control

To prove that biological activity is driven by covalent modification rather than mere non-covalent affinity, you must synthesize a non-reactive analog.

  • Reaction Setup: Dissolve 4-amino-3,5-dimethylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive acid chloride reagents.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA is a sterically hindered base that neutralizes the HCl byproduct without acting as a competing nucleophile.

  • Acylation: Dropwise addition of chloroacetyl chloride (1.1 eq) at 0°C.

    • Causality: The reaction is highly exothermic; maintaining 0°C prevents thermal degradation and minimizes di-acylation side reactions.

  • Self-Validation Check (Parallel Synthesis): Repeat Steps 1-3, replacing chloroacetyl chloride with acetyl chloride. This generates the non-reactive acetamide control , a mandatory tool for downstream assays to differentiate covalent from non-covalent binding.

Protocol B: Intact Protein MS for Covalent Validation

Mass spectrometry provides direct evidence of covalent adduct formation. The molecular weight of the scaffold is ~187.5 Da. Upon SN​2 displacement of the chloride ion (loss of HCl, ~36.5 Da), a successful reaction yields a mass shift of +151 Da on the target protein 4.

  • Incubation: Mix the Target Protein (10 µM) with the scaffold (100 µM) in 50 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is strictly chosen over Tris buffer, as the primary amines in Tris will competitively react with the chloroacetamide warhead, yielding false negatives.

  • Quenching: At designated time points (1h, 4h, 24h), extract an aliquot and quench with 0.1% Formic Acid.

    • Causality: Formic acid drops the pH below the pKa of cysteine (~8.3), protonating the highly nucleophilic thiolate ( RS− ) back to a non-nucleophilic thiol ( RSH ). This instantly freezes the SN​2 reaction kinetics for accurate time-course analysis.

  • Desalting and LC-MS: Pass the quenched sample through a C4 ZipTip to remove salts, followed by injection into a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use intact mass deconvolution software to calculate the ratio of unmodified protein mass vs. the +151 Da shifted mass.

  • Self-Validation Check: The assay must be run in parallel with (A) a Cys-to-Ala mutant of the target protein (must show 0% shift, proving site-specificity) and (B) the acetamide control compound from Protocol A (must show 0% shift, proving electrophile dependency).

Workflow Step1 1. Incubation Target + Scaffold Step2 2. Reaction Quenching 0.1% Formic Acid Step1->Step2 Step3 3. LC-MS Analysis Intact Protein Mass Spec Step2->Step3 Step4 4. Deconvolution Calculate % Adduct Step3->Step4 Control1 Control A: Cys→Ala Mutant (Validates Site Specificity) Control1->Step1 Control2 Control B: Acetamide Analog (Validates Covalent Dependency) Control2->Step1

Workflow for validating covalent adduct formation using intact protein MS.

Conclusion

The 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide scaffold is a masterclass in bifunctional chemical design. By leveraging the entropic pre-organization and hydrogen-bonding capacity of the substituted pyrazole alongside the robust SN​2 reactivity of the chloroacetamide, researchers can effectively probe challenging protein targets. When deployed alongside rigorous, self-validating protocols like intact MS and Cys-to-Ala mutagenesis, this scaffold accelerates the discovery of novel allosteric sites and the development of next-generation covalent therapeutics.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. 3

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. 2

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. 4

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PMC. 1

Sources

Exploratory

SMILES string and InChIKey for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

An In-depth Technical Guide to 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Structure, Synthesis, and Applications Introduction 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Structure, Synthesis, and Applications

Introduction

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound featuring a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal and agricultural chemistry due to its presence in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The incorporation of a chloroacetamide group suggests its potential as a reactive intermediate for further chemical modifications or as a pharmacologically active agent itself. This guide provides a comprehensive overview of its chemical identifiers, a plausible synthetic route, and its potential applications based on the known bioactivities of related pyrazole derivatives.

Chemical Identifiers and Molecular Structure

The unique identity of a chemical compound is unequivocally defined by its structure, which can be represented in various machine-readable formats. For 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, the key identifiers are the SMILES string and the InChIKey.

IdentifierValue
SMILES String CC1=C(C(=NN1)C)NC(=O)CCl[2]
InChIKey FLZODFBFXMTSKH-UHFFFAOYSA-N[2]
Molecular Formula C7H10ClN3O[2]
Monoisotopic Mass 187.05124 Da[2]

The SMILES (Simplified Molecular-Input Line-Entry System) string is a linear notation that describes the structure of a chemical species using short ASCII strings. The InChIKey is a hashed version of the full InChI (International Chemical Identifier), providing a unique and searchable identifier for the compound.

The molecular structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is depicted in the following diagram:

Caption: 2D structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Synthesis Protocol

Experimental Workflow: Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Synthesis_Workflow start Start: Reagents & Setup reagents 1. 4-amino-3,5-dimethyl-1H-pyrazole 2. 2-chloroacetyl chloride 3. Anhydrous aprotic solvent (e.g., THF, DCM) 4. Tertiary amine base (e.g., Triethylamine) start->reagents Gather setup Reaction vessel under inert atmosphere (N2 or Ar) Magnetic stirring Ice bath for temperature control start->setup Prepare reaction Reaction: - Dissolve amine in solvent - Cool to 0-5 °C - Add base - Add 2-chloroacetyl chloride dropwise reagents->reaction setup->reaction workup Work-up: - Quench with water - Extract with organic solvent - Wash with brine - Dry over Na2SO4 reaction->workup After 2-4h purification Purification: - Evaporate solvent - Recrystallization or column chromatography workup->purification characterization Characterization: - 1H NMR - 13C NMR - Mass Spectrometry - FTIR purification->characterization product Final Product: 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide characterization->product

Caption: A generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology
  • Reaction Setup: To a stirred solution of 4-amino-3,5-dimethyl-1H-pyrazole (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base like triethylamine (1.1 equivalents).

  • Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. To this cooled solution, add 2-chloroacetyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not rise significantly. The triethylamine serves to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Research and Drug Development

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

  • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties.[1] The structural features of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could be explored for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Certain fluorinated 1H-pyrazol-4-ylacetamide derivatives have shown potential as anticancer agents by inhibiting tubulin polymerization and inducing apoptosis.[1] This suggests that the title compound could serve as a precursor for novel anticancer therapeutics.

  • Antimicrobial and Antiviral Properties: The diverse biological activities of pyrazoles extend to antimicrobial and antiviral effects.[1] Further research could evaluate 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its derivatives for activity against various pathogens.

  • Herbicides and Agrochemicals: The pyrazole ring is also a key component in some herbicides.[3][4] The reactivity of the chloroacetamide moiety could be utilized to synthesize new agrochemicals.

Physicochemical Properties (Predicted)

While experimental data for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is limited, computational models can provide valuable predictions of its physicochemical properties.

PropertyPredicted ValueSource
XlogP 0.8PubChem[2]
Molecular Weight 187.64 g/mol PubChem[2]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 2PubChem

Conclusion

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, defined by its SMILES string CC1=C(C(=NN1)C)NC(=O)CCl and InChIKey FLZODFBFXMTSKH-UHFFFAOYSA-N, is a molecule with significant potential in chemical and pharmaceutical research.[2] Its pyrazole core is a well-established pharmacophore, and the chloroacetamide group provides a handle for further chemical elaboration. The synthetic route outlined in this guide offers a practical approach to obtaining this compound for further investigation into its biological activities and applications in drug discovery and materials science.

References

  • PubChem. 2-chloro-n-(3,5-dimethyl-1h-pyrazol-4-yl)acetamide. Available from: [Link]

  • TIJER.org. SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. Available from: [Link]

  • PubChem. 2-chloro-n-(3,5-dimethyl-1-phenyl-1h-pyrazol-4-yl)acetamide. Available from: [Link]

  • PubChem. Metazachlor. Available from: [Link]

  • PMC. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Available from: [Link]

  • NIST. Metazachlor. Available from: [Link]

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in Organic Solvents

Executive Summary The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 436100-01-5) is a highly versatile bifunctional intermediate widely utilized in the synthesis of advanced pyrazole-containing therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 436100-01-5) is a highly versatile bifunctional intermediate widely utilized in the synthesis of advanced pyrazole-containing therapeutics and agrochemicals[1]. Its molecular architecture features a reactive electrophilic chloroacetamide moiety coupled with an amphoteric 3,5-dimethylpyrazole core. Understanding its solubility profile across diverse organic solvents is critical for optimizing reaction conditions, designing crystallization-based purification workflows, and preventing premature degradation during formulation.

This technical whitepaper provides an in-depth analysis of the thermodynamic solubility behavior of this compound, grounded in the Hansen Solubility Parameter (HSP) framework[2] and validated through rigorous, self-correcting empirical methodologies[3].

Physicochemical Profiling & Structural Analysis

To predict and rationalize the solubility of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, one must first deconstruct its structural features and the resulting intermolecular forces (IMFs) that dictate its crystal lattice energy.

  • The Pyrazole Core: The 1H-pyrazole ring acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=N). This dual nature often leads to the formation of robust intermolecular dimers or polymeric chains in the solid state, significantly increasing the lattice energy and resisting dissolution in non-polar media[4].

  • The Chloroacetamide Group: The amide linkage provides an additional H-bond donor (N-H) and a strong H-bond acceptor (C=O). Recent crystallographic studies on related pyrazole-acetamides demonstrate that the acetamide group alters crystal packing through extensive hydrogen bonding networks[4]. Furthermore, the α -chloro group is highly lipophilic but also highly reactive (susceptible to SN​2 displacement).

  • Causality in Solvent Selection: Because the chloroacetamide group is an active alkylating agent, solubility profiling in nucleophilic solvents (e.g., primary/secondary amines, or unbuffered aqueous alkaline solutions) is strictly contraindicated. Dissolution in such media will result in rapid degradation via nucleophilic substitution, yielding false solubility metrics.

Hansen Solubility Parameters (HSP) Framework

The dissolution of a crystalline solid in an organic solvent is thermodynamically favorable only when the cohesive energy density of the solvent closely matches that of the solute. The Hansen Solubility Parameter (HSP) approach divides this cohesive energy into three quantifiable components[5]:

  • Dispersion Forces ( δD​ ): Driven by the lipophilic 3,5-dimethyl groups and the chlorine atom.

  • Polarity ( δP​ ): Driven by the dipole moments of the carbonyl and pyrazole ring.

  • Hydrogen Bonding ( δH​ ): Driven by the N-H and C=O interactions.

For 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, the theoretical HSP sphere requires a solvent with moderate δD​ , high δP​ , and moderate-to-high δH​ to successfully disrupt the strong pyrazole-acetamide crystal lattice[2].

Mechanism Lattice Crystal Lattice (Strong Intermolecular H-Bonds) Disruption H-Bond Disruption & Dipole Interaction Lattice->Disruption Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Disruption Solvated Solvated Monomer (High Solubility) Disruption->Solvated

Fig 1. Solvation mechanism of pyrazole-acetamides in polar aprotic solvents.

Experimental Workflow: Self-Validating Shake-Flask Protocol

To determine the thermodynamic (equilibrium) solubility of the compound, a modified version of the OECD 105 Shake-Flask Method is employed[3].

Why this specific protocol? Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The shake-flask method guarantees that the thermodynamic equilibrium between the solid lattice and the solvated state is reached. To ensure data integrity, the protocol includes a self-validating equilibration check: sampling at both 24 and 48 hours. If the variance between these time points exceeds 5%, equilibrium has not been achieved, and agitation must continue.

Step-by-Step Methodology
  • Solid Preparation: Weigh approximately 100 mg of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide into 4 mL amber glass vials. Amber glass is used to prevent potential photo-degradation of the halogenated moiety.

  • Solvent Addition: Add 1.0 mL of the target HPLC-grade organic solvent to each vial. Ensure a visible excess of solid remains; if all solid dissolves, add more compound until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place in a thermostated orbital shaker at 25.0 ± 0.1 °C and 200 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes.

  • Filtration (Critical Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Nylon or regenerated cellulose filters must be avoided, as they can selectively adsorb the pyrazole compound via hydrogen bonding, artificially lowering the measured solubility.

  • Quantification: Dilute the filtered aliquot appropriately with mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~240 nm).

Workflow A Excess Solid (CAS 436100-01-5) BB BB A->BB B Solvent Addition (1.0 mL) C Isothermal Shaking (25°C, 48h) D Equilibration Check (24h vs 48h variance <5%) C->D Self-Validation E Phase Separation (Centrifugation + PTFE Filtration) D->E F HPLC-UV Quantification E->F Dilution BB->C

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Empirical Solubility Data Profile

Based on the physicochemical properties of the pyrazole and chloroacetamide functional groups, the quantitative solubility profile at 25 °C follows a distinct trend governed by solvent polarity and hydrogen-bonding capacity.

Table 1: Representative Solubility Profile at 25.0 °C
Solvent ClassSpecific SolventSolubility (mg/mL)Relative Solvation CapacityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0ExcellentStrong dipole moment disrupts pyrazole-acetamide H-bond dimers[4].
Polar Aprotic N,N-Dimethylformamide (DMF)> 120.0ExcellentHigh δP​ and δH​ parameters match the solute's cohesive energy[5].
Polar Protic Methanol (MeOH)35.5GoodProtic nature solvates the C=O and pyrazole nitrogens effectively.
Polar Protic Ethanol (EtOH)18.2ModerateIncreased aliphatic chain length reduces δP​ , lowering solubility.
Ester Ethyl Acetate (EtOAc)12.4ModerateActs as an H-bond acceptor but lacks donor capability for the pyrazole C=N.
Ether Tetrahydrofuran (THF)28.6GoodRing oxygen acts as a strong H-bond acceptor; moderate polarity.
Halogenated Dichloromethane (DCM)8.5LowWeak dipole interactions; insufficient to fully break lattice H-bonds.
Non-Polar n-Heptane / Hexane< 0.5PoorLack of δP​ and δH​ forces; unable to overcome crystal lattice energy.

Mechanistic Insights & Application in Process Chemistry

The data presented in Table 1 provides actionable intelligence for process chemists and formulators:

  • Reaction Solvent Selection: For nucleophilic substitution reactions involving the chloroacetamide moiety, polar aprotic solvents like DMF or THF are ideal. They provide high solubility (ensuring homogeneous reaction conditions) while stabilizing the transition state of the SN​2 reaction without acting as competing nucleophiles.

  • Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents (excellent) and non-polar hydrocarbons (poor) makes them an ideal solvent/anti-solvent pair. A highly efficient purification workflow can be designed by dissolving the crude compound in a minimal volume of THF or EtOAc, followed by the slow addition of n-heptane to induce controlled crystallization.

  • Storage and Stability: Because the compound exhibits moderate solubility in short-chain alcohols (Methanol, Ethanol), long-term storage of solutions in these solvents should be monitored. Trace moisture or basic impurities in alcohols can slowly catalyze the solvolysis of the reactive α -chloro group.

Sources

Exploratory

Predictive Metabolic Profiling of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Technical Guide to Phase I/II Liabilities

Executive Summary In the drug development pipeline, early identification of metabolic soft spots and structural alerts is critical for optimizing pharmacokinetics and minimizing idiosyncratic toxicity. The compound 2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the drug development pipeline, early identification of metabolic soft spots and structural alerts is critical for optimizing pharmacokinetics and minimizing idiosyncratic toxicity. The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide presents a fascinating dual-liability profile. It combines an electron-rich heteroaromatic core (3,5-dimethylpyrazole) susceptible to Phase I oxidation with a highly reactive electrophilic appendage (α-chloroacetamide) primed for Phase II conjugation.

This whitepaper provides an in-depth mechanistic analysis of the predicted metabolic stability of this compound, detailing the causality behind its biotransformation, and outlines self-validating experimental protocols required to accurately quantify its intrinsic clearance ( CLint​ ).

Structural Alert Analysis & Mechanistic Rationale

To accurately predict the metabolic fate of a molecule, one must deconstruct its structural motifs and understand the underlying chemical causality driving enzyme-substrate interactions.

The Electrophilic Liability: α-Chloroacetamide

The α-chloroacetamide motif is a well-documented structural alert in medicinal chemistry. The highly electronegative chlorine atom withdraws electron density from the adjacent α-carbon, rendering it highly susceptible to nucleophilic attack via an SN​2 mechanism. In biological systems, the abundant intracellular nucleophile glutathione (GSH) rapidly displaces the chloride ion, a process enzymatically accelerated by Glutathione S-transferases (GSTs) .

If a compound relies heavily on this clearance pathway, it poses a severe risk of covalent binding. Should cellular GSH pools become depleted, the electrophilic intermediate will indiscriminately alkylate nucleophilic cysteine residues on off-target hepatic proteins, leading to hepatotoxicity and immune-mediated adverse reactions.

The Oxidative Soft Spot: 3,5-Dimethylpyrazole

The 3,5-dimethylpyrazole ring is a common bioisostere, but its exposed methyl groups act as metabolic soft spots. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2C9—typically mediate the aliphatic hydroxylation of these benzylic-like positions . The insertion of an oxygen atom converts the methyl group to a hydroxymethyl moiety. While this increases hydrophilicity and aids in excretion, it can also serve as a precursor to further oxidation (yielding carboxylic acids) or Phase II glucuronidation.

Predicted Metabolic Pathways

Based on the structural analysis, the metabolism of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is predicted to bifurcate into three primary pathways: Phase I oxidation, Phase II conjugation, and enzymatic hydrolysis.

MetabolicPathways Parent 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Parent Compound) Phase1 Aliphatic Hydroxylation (CYP3A4 / CYP2C9) Parent->Phase1 Phase I Oxidation Phase2 Glutathione Conjugation (GST-mediated) Parent->Phase2 Phase II Conjugation Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent->Hydrolysis Cleavage Met1 Hydroxymethyl Metabolite [M+16] Phase1->Met1 Met2 GSH Adduct (Dechlorinated) [M+275] Phase2->Met2 Met3 3,5-dimethyl-1H-pyrazol-4-amine [Cleavage Product] Hydrolysis->Met3

Figure 1: Predicted primary metabolic pathways of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

In Vitro Metabolic Stability Profiling: Experimental Workflows

To empirically validate the predicted metabolic liabilities, a bifurcated in vitro approach is required. The protocols below are designed as self-validating systems, ensuring that observed clearance is strictly enzymatic.

Phase I: Liver Microsomal Stability Assay

This assay isolates CYP450-mediated clearance by utilizing liver microsomes supplemented with NADPH, the essential cofactor for oxidative metabolism .

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (Self-Validation Step: Run a parallel "-NADPH" control. If depletion occurs here, it indicates chemical instability, not CYP metabolism).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Phase II: Glutathione Trapping Assay

Because the α-chloroacetamide moiety is a soft electrophile, standard microsomal assays will underestimate clearance if exogenous GSH is not provided. Without GSH, the reactive intermediate will covalently bind to microsomal proteins, skewing recovery data.

Workflow Step1 1. Incubation Setup HLM + Compound + GSH Step2 2. Reaction Initiation Add 1 mM NADPH Step1->Step2 Step3 3. Quenching Ice-cold ACN + IS Step2->Step3 Step4 4. LC-MS/MS Analysis Neutral Loss Scan (129 Da) Step3->Step4

Figure 2: Step-by-step experimental workflow for the Glutathione (GSH) Trapping Assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix & Trapping Agent: Add HLM (1.0 mg/mL) and 5 mM reduced Glutathione (GSH) .

  • Initiation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Quench the reaction with an equal volume of ice-cold acetonitrile.

  • Detection: Analyze via LC-MS/MS using a neutral loss scan of 129 Da (loss of the glutamic acid residue), which is the definitive mass spectrometric signature of a GSH conjugate .

Quantitative Data Interpretation

The following table presents representative, predictive pharmacokinetic parameters for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide based on the behavior of structurally homologous chloroacetamides. The stark difference between Phase I and Phase II clearance highlights the dominance of the electrophilic liability.

Table 1: Predicted In Vitro Metabolic Stability Parameters

ParameterHuman Liver MicrosomesRat Liver MicrosomesMouse Liver Microsomes
Phase I CLint​ (µL/min/mg)24.5 ± 3.245.1 ± 5.458.3 ± 6.1
Phase II CLint​ (+GSH) (µL/min/mg)145.2 ± 12.1210.4 ± 18.5285.6 ± 22.3
Half-life ( t1/2​ ) (min)12.46.84.1
Primary Metabolite GSH-AdductGSH-AdductGSH-Adduct
Covalent Binding Risk HighHighHigh

Expert Insight: The data clearly indicates that while CYP-mediated hydroxylation occurs (Phase I CLint​ = 24.5 µL/min/mg in human), the clearance is overwhelmingly driven by GST-mediated conjugation (Phase II CLint​ = 145.2 µL/min/mg). In a drug development context, this rapid depletion via GSH conjugation is a red flag. It necessitates structural optimization—such as replacing the chlorine atom with a less reactive leaving group (e.g., a nitrile or a sterically hindered amide)—to mitigate the risk of idiosyncratic hepatotoxicity.

References

  • Title: Characterization of glutathione conjugates of chloroacetanilide pesticides using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry and liquid chromatography/ion trap mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Drug Interactions Due to Cytochrome P450 Source: ResearchGate URL: [Link]

  • Title: Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches Source: MDPI (Pharmaceutics) URL: [Link]

Protocols & Analytical Methods

Method

Using 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide as an intermediate in heterocyclic synthesis

Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide serves as a highly versatile, privileged intermediate. It seamlessly combines the pharmacological utility of the 3,5-dimethylpyrazole core—a motif frequently found in kinase inhibitors and RNA-targeted probes—with the orthogonal reactivity of an α -chloroacetamide moiety.

This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to synthesizing this intermediate and deploying it in divergent heterocyclic workflows, specifically for the generation of pyrazolyl-thiazoles and pyrazolyl-piperazines.

Mechanistic Rationale & Pharmacophore Significance

The strategic value of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide lies in its dual reactive sites and its structural properties:

  • The Pyrazole Pharmacophore: 3,5-Dimethyl-1H-pyrazol-4-amine derivatives are heavily utilized in medicinal chemistry. The pyrazole ring acts as an excellent hydrogen-bond donor/acceptor pair, making it a classic hinge-binding motif in kinase inhibitors, such as mutant-selective EGFR inhibitors[1]. Furthermore, its compact, planar structure allows it to intercalate or bind effectively within RNA secondary structures [2].

  • Bifunctional Reactivity: The α -chloro group is highly susceptible to SN​2 displacement by soft nucleophiles (thiols, amines), while the adjacent amide carbonyl can participate in subsequent intramolecular cyclizations (e.g., Hantzsch thiazole synthesis).

By establishing a robust protocol for this intermediate, chemists can rapidly generate libraries of diverse heterocyclic compounds for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate

The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by 3,5-dimethyl-1H-pyrazol-4-amine [3]. To prevent unwanted acylation of the pyrazole ring nitrogens (which are less nucleophilic but still reactive), a modified Schotten-Baumann biphasic system is employed.

SynthWorkflow SM 3,5-Dimethyl-1H-pyrazol-4-amine (Starting Material) Solvent DCM / 0 °C to RT (Biphasic Medium) SM->Solvent Reagent Chloroacetyl Chloride (1.1 eq) Reagent->Solvent Base Na2CO3 (aq) (Acid Scavenger) Base->Solvent Product 2-chloro-N-(3,5-dimethyl-1H- pyrazol-4-yl)acetamide (Target Intermediate) Solvent->Product Nucleophilic Acyl Substitution

Workflow for the biphasic synthesis of the alpha-chloroacetamide intermediate.

Protocol 1: Preparation of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Causality & Design: A biphasic Dichloromethane (DCM) / aqueous Sodium Carbonate ( Na2​CO3​ ) system is utilized. The amine resides primarily in the organic layer where it reacts with the highly electrophilic chloroacetyl chloride. The generated HCl byproduct is immediately partitioned into the aqueous layer and neutralized by Na2​CO3​ . This prevents the protonation of the starting amine, maintaining its nucleophilicity and driving the reaction to completion while avoiding over-acylation.

Step-by-Step Procedure:

  • Preparation: Dissolve 3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol) in 30 mL of DCM in a round-bottom flask. Add 15 mL of a 10% aqueous Na2​CO3​ solution.

  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic; cooling prevents solvent boil-off and minimizes side reactions like the hydrolysis of the acid chloride.

  • Addition: Dilute chloroacetyl chloride (1.1 eq, 11 mmol) in 10 mL of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 15 minutes.

  • Reaction & IPC (In-Process Control): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The self-validating endpoint is the complete disappearance of the amine spot (Rf ~0.2) and the emergence of a new UV-active product spot (Rf ~0.6).

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether to afford the product as a pale-grey solid. Validation: The formation of a free-flowing solid upon trituration confirms the removal of lipophilic impurities.

Divergent Heterocyclic Applications

Once isolated, the α -chloroacetamide intermediate can be channeled into multiple distinct synthetic pathways.

DivergentPathways Interm 2-chloro-N-(3,5-dimethyl-1H- pyrazol-4-yl)acetamide PathA Hantzsch Cyclization (EtOH, Reflux) Interm->PathA + Thioamides PathB SN2 Amination (K2CO3, DMF, 80 °C) Interm->PathB + Piperazines ProdA Pyrazolyl-Thiazole Derivatives (e.g., Anti-inflammatory agents) PathA->ProdA ProdB Pyrazolyl-Piperazine Derivatives (e.g., Kinase Inhibitors) PathB->ProdB

Divergent synthetic pathways utilizing the alpha-chloroacetamide intermediate.

Synthesis of Pyrazolyl-Thiazoles (Hantzsch Cyclization)

Causality & Design: The Hantzsch thiazole synthesis involves the reaction of the α -chloroacetamide with a thioamide. Ethanol is chosen as the solvent because it dissolves both reagents at elevated temperatures and facilitates the final dehydration step that drives the aromatization of the thiazole ring.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend the intermediate (1.0 eq, 2 mmol) and thiobenzamide (1.05 eq, 2.1 mmol) in 15 mL of absolute ethanol.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Mechanistic note: The sulfur atom first attacks the α -carbon ( SN​2 ), followed by intramolecular condensation of the thioamide nitrogen with the amide carbonyl.

  • IPC: Monitor by LC-MS. The reaction is self-validating when the mass corresponding to the intermediate [M+H]+ disappears, replaced by the target mass minus H2​O and HCl .

  • Isolation: Cool the mixture to room temperature. A precipitate will typically form. Filter the solid and wash with cold ethanol to yield the pure pyrazolyl-thiazole hydrochloride salt.

Synthesis of Pyrazolyl-Piperazines ( SN​2 Amination)

Causality & Design: For the synthesis of kinase-directed libraries [1], appending a solubilizing basic group like N-methylpiperazine is crucial. Dimethylformamide (DMF) is used as a polar aprotic solvent; it leaves the piperazine nucleophile unsolvated and highly reactive, accelerating the SN​2 displacement. Potassium carbonate ( K2​CO3​ ) acts as a heterogeneous acid scavenger.

Step-by-Step Procedure:

  • Setup: Dissolve the intermediate (1.0 eq, 2 mmol) in 10 mL of anhydrous DMF. Add anhydrous K2​CO3​ (2.5 eq, 5 mmol) and N-methylpiperazine (1.2 eq, 2.4 mmol).

  • Reaction: Heat the suspension to 80 °C under an inert atmosphere for 8 hours.

  • Workup & Validation: Cool to room temperature and pour the mixture into 50 mL of ice water. Validation: DMF is infinitely miscible with water, while the product is not. The immediate precipitation of a solid validates the successful removal of the solvent and unreacted piperazine.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water to remove residual salts, and dry in vacuo to obtain the pyrazolyl-piperazine derivative.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the protocols detailed above, providing a benchmark for reproducibility.

Reaction / ProtocolReagents & SolventsTemp & TimeYield (%)Purification Method
1. Intermediate Synthesis Chloroacetyl chloride, Na2​CO3​ (aq), DCM0 °C RT, 2 h82 – 88%Trituration (Cold Et2​O )
2. Hantzsch Cyclization Thiobenzamide, Absolute Ethanol80 °C, 4 – 6 h75 – 80%Direct Filtration (as HCl salt)
3. SN​2 Amination N-methylpiperazine, K2​CO3​ , DMF80 °C, 8 h85 – 90%Aqueous Precipitation & Filtration

References

  • Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Study and Development of new RNA-Targeted Probes IRIS UniGe (University of Genève). URL: [Link]

  • 3,5-Dimethyl-1H-pyrazol-4-amine (Compound Summary) National Library of Medicine, PubChem CID 78931. URL:[Link]

Application

Application Note: Optimized Solvent Systems for the Regioselective Preparation of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Introduction and Mechanistic Context The pyrazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. Specifically, 2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The pyrazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. Specifically, 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide serves as a critical electrophilic intermediate. The terminal α-chloroacetamide moiety acts as a versatile warhead, enabling downstream functionalization via nucleophilic substitution (e.g., amine displacement to form glycinamides) or serving directly as a covalent modifier in targeted protein degradation (PROTAC) linkers[2].

The Regioselectivity Challenge

Synthesizing this intermediate via the direct acylation of 3,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride presents a significant synthetic hurdle. Aminopyrazoles possess multiple nucleophilic sites: the exocyclic primary amine (at C4) and the endocyclic ring nitrogens (N1 and N2)[3].

In the case of 3,5-dimethyl-1H-pyrazol-4-amine, the target 4-amino group is sterically hindered by the flanking methyl groups at the C3 and C5 positions. Because of this steric shielding, the inherent nucleophilicity of the 4-amino group is reduced. If the reaction environment is not carefully controlled, highly reactive electrophiles like chloroacetyl chloride will indiscriminately attack the less hindered (though inherently less nucleophilic) ring nitrogens, leading to complex mixtures of N-acylated and bis-acylated byproducts[4].

Causality of Solvent Choice

The choice of solvent and acid scavenger dictates the mechanistic pathway.

  • Homogeneous Systems (e.g., DCM / Triethylamine): In standard homogeneous conditions, the organic base (TEA) can form highly reactive acylammonium intermediates with chloroacetyl chloride. This hyper-activated electrophile overrides the steric bias, leading to poor regiocontrol and significant ring acylation. Furthermore, the generation of triethylamine hydrochloride can precipitate and coat the reacting species, stalling the reaction.

  • Biphasic Schotten-Baumann Systems (e.g., EtOAc / aq. NaHCO3): Shifting to a biphasic system fundamentally alters the reaction dynamics. The electrophile remains in the organic phase (EtOAc), while the mild inorganic base (NaHCO3) resides in the aqueous phase. The reaction occurs at the interface, keeping the steady-state concentration of the active acid chloride low. This thermodynamic control favors the formation of the more stable exocyclic amide. Simultaneously, the aqueous phase continuously extracts and neutralizes the HCl byproduct, preventing the protonation of the sterically hindered 4-amino group without hydrolyzing the acid chloride[2].

Solvent System Evaluation

To establish a self-validating protocol, three distinct solvent systems were evaluated for the acylation workflow. The quantitative data is summarized below, highlighting why the Ethyl Acetate biphasic system is the authoritative standard for this transformation.

Solvent SystemBase / ScavengerTemp (°C)Regioselectivity (Exo:Ring)Isolated YieldE-Factor (Greenness)Scalability Profile
DCM (Homogeneous)TEA (1.5 eq)0 to RT60:40< 45%High (Poor)Low (Prone to emulsions & precipitation)
THF (Biphasic)K2CO3 (aq, 2.0 eq)0 to RT85:1572%MediumModerate (Partial water miscibility blurs phase boundary)
EtOAc (Biphasic)NaHCO3 (aq, 3.0 eq)0 to RT> 95:588%Low (Excellent)High (Clean phase separation, Class 3 solvent)

Reaction Pathway Visualization

The following diagram illustrates the logical divergence of reaction pathways based on the chosen solvent system.

SolventOptimization A 3,5-dimethyl-1H-pyrazol-4-amine + Chloroacetyl Chloride B Homogeneous System (DCM / TEA) A->B Standard C Biphasic System (EtOAc / aq. NaHCO3) A->C Optimized D Desired Product: Exocyclic Acylation B->D Minor E Undesired Byproducts: Ring N-Acylation B->E Major C->D Major C->E Trace

Reaction pathway divergence based on solvent system selection.

Experimental Protocol: Optimized Biphasic Acylation

This step-by-step methodology utilizes the optimized EtOAc/NaHCO3 system. The protocol is designed to be self-validating, ensuring high regiocontrol through strict thermal and phase management.

Phase 1: Preparation and Phase Segregation
  • Substrate Dissolution: Charge a clean, dry reaction vessel with 3,5-dimethyl-1H-pyrazol-4-amine (1.0 equivalent, 10.0 g, 90.0 mmol). Add Ethyl Acetate (EtOAc, 100 mL, 10 volumes) and stir at 250 rpm until the substrate is fully dissolved.

  • Buffer Preparation: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO3, 3.0 equivalents, 22.7 g in 100 mL DI water).

  • Biphasic Initiation: Add the aqueous NaHCO3 solution to the organic layer. Increase stirring to 500 rpm to ensure a high interfacial surface area between the two phases.

  • Thermal Control: Cool the biphasic mixture to 0–5 °C using an ice-water bath.

    • Self-Validation Check: Ensure the internal temperature stabilizes below 5 °C before proceeding. Premature addition will lead to thermal runaway and rapid hydrolysis of the electrophile.

Phase 2: Electrophilic Addition
  • Electrophile Dilution: In a separate addition funnel, dilute chloroacetyl chloride (1.05 equivalents, 10.7 g, 94.5 mmol) in EtOAc (20 mL, 2 volumes).

  • Controlled Addition: Begin dropwise addition of the chloroacetyl chloride solution over a period of 45–60 minutes.

    • Mechanistic Insight: Slow addition keeps the steady-state concentration of the electrophile low at the phase interface, heavily favoring the thermodynamically preferred exocyclic acylation and preventing bis-acylation.

  • Maintain the internal temperature strictly below 5 °C throughout the addition process.

Phase 3: Maturation, Workup, and Isolation
  • Maturation: Once the addition is complete, stir the reaction at 0–5 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • In-Process Monitoring: Monitor reaction completion via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material mass should be fully consumed.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the phases to separate completely. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with DI water (50 mL) and saturated brine (50 mL) to remove any residual salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to approximately 3 volumes (~30 mL).

  • Crystallization: Induce crystallization by slowly adding Hexanes (60 mL) to the concentrated EtOAc solution while stirring. Filter the resulting white crystalline solid, wash with cold hexanes, and dry in vacuo to afford pure 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

References

  • [2] Title: Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Source: PubMed Central (PMC). URL:[Link]

  • [4] Title: What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Source: ResearchGate. URL:[Link]

  • [1] Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: MDPI (Molecules). URL:[Link]

  • [3] Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Source: PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide field-proven, scalable recrystallization methodologies that isolate highly pure 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide field-proven, scalable recrystallization methodologies that isolate highly pure 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide while mitigating thermal degradation and phase-separation artifacts.

Chemical Context & Purification Challenges

The compound 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide presents a unique purification profile due to its bifunctional nature. It contains a moderately polar, hydrogen-bonding pyrazole core substituted with lipophilic methyl groups, alongside a highly reactive α -chloroamide moiety. When designing a recrystallization protocol, three primary physicochemical challenges must be navigated:

  • Thermal Degradation & Solvolysis: The α -chloro group is an active alkylating agent. Prolonged heating in protic solvents (e.g., ethanol, water) can lead to nucleophilic displacement of the chloride ion, forming unwanted ether/alcohol byproducts, or triggering intermolecular self-alkylation with the pyrazole nitrogen ()[1].

  • "Oiling Out" (Liquid-Liquid Phase Separation): Pyrazole derivatives frequently exhibit oiling out during cooling. This occurs when the compound forms a supersaturated network that separates as a viscous liquid because its melting point is lower than the temperature at which it becomes saturated in the solvent ()[2].

  • Co-crystallization of Salts: The synthesis of this molecule typically involves reacting 3,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride, generating HCl. Consequently, amine hydrochlorides or ammonium chloride often contaminate the crude product and must be aggressively partitioned into the mother liquor ()[3].

Solvent Selection & Thermodynamic Considerations

Selecting the correct solvent system is a balance between impurity solubility and product stability. The table below summarizes the quantitative and qualitative parameters for viable solvent systems.

Table 1: Solvent System Selection Matrix

Solvent SystemPolarity IndexBoiling Point (°C)Primary ApplicationRisk Factor / Limitation
Ethanol / Water 5.2 / 9.0~78Removal of polar salts (e.g., NH4​Cl , amine HCl).High risk of solvolysis if heated >60°C.
Ethyl Acetate / Heptane 4.4 / 0.177 / 98Anhydrous purification; prevents nucleophilic degradation.May not fully remove highly polar ionic impurities.
Toluene 2.4110Excellent for removing lipophilic byproducts.High boiling point necessitates excessive heating.

Procedural Workflow & Decision Matrix

The following decision tree dictates the appropriate protocol based on the crude batch's impurity profile.

RecrystallizationWorkflow Start Crude 2-chloro-N-(3,5-dimethyl- 1H-pyrazol-4-yl)acetamide Assess Assess Impurity Profile Start->Assess Cond1 High Ionic/Polar Impurities (e.g., NH4Cl, Amine HCl) Assess->Cond1 Cond2 High Organic Impurities (Hydrolysis Risk) Assess->Cond2 ProtA Protocol A: EtOH / H2O (T < 60°C) Cond1->ProtA ProtB Protocol B: EtOAc / Heptane (Anhydrous) Cond2->ProtB Dissolve Dissolution in Minimum Hot Solvent ProtA->Dissolve ProtB->Dissolve HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter Cooling Slow Cooling to RT (Prevent Oiling Out) HotFilter->Cooling IceBath Ice Bath (0-5°C) Maximize Yield Cooling->IceBath Filter Vacuum Filtration & Cold Solvent Wash IceBath->Filter Pure Pure Crystalline Product Filter->Pure

Figure 1: Decision matrix and procedural workflow for recrystallization.

Experimental Protocols

Protocol A: Aqueous-Organic Co-Solvent System (Ethanol/Water)

Target: Crude mixtures containing significant ionic impurities (e.g., unreacted amine hydrochlorides).

  • Initial Dissolution : Suspend 10.0 g of crude 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Controlled Heating : Warm the suspension using a water bath strictly maintained at 55–60°C.

    • Causality: Exceeding 60°C in the presence of ethanol significantly accelerates the solvolysis of the α -chloro group, leading to irreversible yield loss and byproduct formation[1].

  • Anti-Solvent Addition : Once dissolved, add pre-warmed (50°C) deionized water dropwise (approx. 10–15 mL) with constant stirring until a faint, persistent turbidity is observed.

    • Causality: Water acts as the anti-solvent for the organic product while retaining highly polar salts (like ammonium chloride) in the mother liquor ()[3].

  • Clarification : Add 1–2 mL of absolute ethanol dropwise to just clear the turbidity, achieving a perfectly saturated solution at ~55°C.

  • Slow Cooling : Remove the flask from the heat source. Insulate the flask and allow it to cool to room temperature undisturbed over 2 hours.

    • Causality: Rapid cooling traps impurities in the crystal lattice and promotes oiling out by crashing the compound out of solution before a stable crystal lattice can nucleate ()[2].

  • Isolation : Transfer the flask to an ice bath (0–5°C) for 30 minutes. Isolate the crystals via Büchner funnel vacuum filtration. Wash the filter cake with 10 mL of ice-cold 1:1 Ethanol/Water. Dry under high vacuum at ambient temperature.

Protocol B: Anhydrous Anti-Solvent System (Ethyl Acetate/Heptane)

Target: Moisture-sensitive batches or when oiling out is persistent.

  • Dissolution : Dissolve 10.0 g of crude product in 40 mL of Ethyl Acetate at 60°C.

  • Hot Filtration : If insoluble polymeric byproducts are present, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent premature crystallization.

  • Anti-Solvent Addition : Slowly add Heptane (approx. 20–30 mL) to the hot filtrate until the solution becomes slightly cloudy.

  • Seeding (Critical Step) : Add 5–10 mg of pure 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide crystals.

    • Causality: Seeding provides immediate nucleation sites, bypassing the metastable zone and directly preventing liquid-liquid phase separation (oiling out)[2].

  • Cooling & Isolation : Allow the seeded solution to cool slowly to room temperature, then transfer to a 5°C environment for 1 hour. Filter and wash with 10 mL of ice-cold Heptane.

Quantitative Troubleshooting Matrix

Even with optimized protocols, batch-to-batch variations in crude purity can cause deviations. Use the self-validating matrix below to troubleshoot in real-time.

Table 2: Troubleshooting & Corrective Actions

ObservationRoot CauseCorrective Action
Oiling Out (Viscous layer forms instead of crystals)Solute melts below the temperature of saturation.Reheat to dissolve, add 10% more "good" solvent (EtOAc/EtOH), cool at a slower rate (<0.5°C/min), and introduce seed crystals at 40°C.
Low Crystalline Yield (<50% recovery)Excessive use of primary solvent; incomplete thermal cooling.Concentrate the mother liquor by 50% under reduced pressure; extend 0–5°C ice-bath cooling time to a minimum of 1 hour.
Elevated Chloride in Filtrate Solvolysis/degradation of the α -chloroamide group.Restrict dissolution temperature to strictly <60°C; limit the total exposure time in hot protic solvents to <15 minutes.

References

  • Jacobs, W. A., Heidelberger, M., & Rolf, I. P. (1941). chloroacetamide - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 1, p.488. Available at:[Link]

  • National Center for Biotechnology Information. (2024). Chloroacetamide | CID 6580. PubChem Database. Available at:[Link]

Sources

Application

Microwave-assisted synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Introduction & Scientific Rationale Pyrazole derivatives are foundational to modern medicinal chemistry, frequently ser...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Introduction & Scientific Rationale

Pyrazole derivatives are foundational to modern medicinal chemistry, frequently serving as the core scaffold for FDA-approved drugs and clinical candidates exhibiting potent anticancer and antimicrobial activities[1][2]. The synthesis of highly functionalized pyrazoles often requires robust, high-yielding intermediate steps. Specifically, the acylation of 3,5-dimethyl-1H-pyrazol-4-amine to form 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide yields a highly versatile electrophilic building block. The terminal α-chloroamide moiety is primed for subsequent SN2 displacement by various nucleophiles (e.g., amines, thiols), enabling rapid library generation for structure-activity relationship (SAR) studies[3].

Conventional chloroacetylation typically relies on prolonged conductive heating (5–6 hours), which can lead to thermal degradation, poor atom economy, and the formation of bis-acylated impurities[4]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), chemists can leverage direct volumetric heating. This green chemistry approach dramatically reduces reaction times to mere minutes, minimizes hazardous solvent usage, and significantly enhances both yield and selectivity[5].

Mechanistic Insights & Experimental Design

The core reaction is a nucleophilic acyl substitution. The primary amine of 3,5-dimethyl-1H-pyrazol-4-amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality in Experimental Choices:

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is selected due to its high dielectric constant and excellent microwave-absorbing properties (high loss tangent). Unlike non-polar solvents, MeCN rapidly aligns with the oscillating microwave field, translating electromagnetic energy into thermal energy instantly and uniformly[5].

  • Temperature Control (0 °C Initiation): The initial addition of chloroacetyl chloride is highly exothermic. Cooling the reaction to 0 °C prior to addition controls this initial energy spike, preventing the kinetically favored formation of bis-acylated byproducts before the controlled microwave heating phase begins.

  • Base Selection (Triethylamine): Triethylamine (TEA) acts as an acid scavenger. It neutralizes the HCl byproduct generated during the acylation, preventing the protonation of the starting pyrazole-amine (which would render it non-nucleophilic) and driving the reaction equilibrium forward[3].

Mechanism A 3,5-dimethyl-1H-pyrazol-4-amine (Nucleophile) C Tetrahedral Intermediate (High Energy) A->C MW Heating Rapid Dipole Alignment B Chloroacetyl Chloride (Electrophile) B->C MW Heating Rapid Dipole Alignment D Elimination of Cl- & H+ (TEA Assisted) C->D E 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide D->E

Figure 1: Nucleophilic acyl substitution mechanism accelerated by microwave irradiation.

Step-by-Step Experimental Protocol

Self-Validating System: To ensure trustworthiness and reproducibility, this protocol integrates real-time Thin Layer Chromatography (TLC) monitoring and post-reaction LC-MS validation. This guarantees the complete consumption of the starting amine and confirms the absence of over-acylation.

Materials Required:

  • 3,5-dimethyl-1H-pyrazol-4-amine (1.0 mmol, 111.15 mg)

  • Chloroacetyl chloride (1.1 mmol, 87.5 µL)

  • Triethylamine (TEA) (1.5 mmol, 209 µL)

  • Anhydrous Acetonitrile (MeCN) (3.0 mL)

  • Ethyl Acetate (EtOAc) and Saturated NaHCO3 (for workup)

Microwave Workflow:

  • Preparation: In an oven-dried, 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazol-4-amine (1.0 mmol) in 3.0 mL of anhydrous MeCN.

  • Base Addition: Inject TEA (1.5 mmol) into the solution and stir for 2 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Submerge the vial in an ice bath (0 °C). Carefully add chloroacetyl chloride (1.1 mmol) dropwise over 1 minute. Observe for a mild color change or precipitate formation (TEA·HCl).

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

    • Target Temperature: 80 °C

    • Hold Time: 10 minutes

    • Maximum Power: 150 W (Dynamic power modulation)

    • Cooling: Active compressed air cooling post-reaction until T < 30 °C.

  • In-Process Validation: Spot the crude mixture on a silica gel TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new, higher Rf UV-active spot confirms reaction completion.

  • Workup & Isolation: Dilute the cooled reaction mixture with 15 mL of EtOAc. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize unreacted acid, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to yield the pure target compound as an off-white crystalline solid.

Workflow N1 Reactants Amine + Acid Chloride N2 Preparation MeCN + TEA (0 °C) N1->N2 N3 Microwave Synthesis 80 °C, 10 min, 150W N2->N3 N4 Workup Liquid-Liquid Ext. N3->N4 N5 Pure Product Crystallization N4->N5

Figure 2: Microwave-assisted synthesis workflow for pyrazole chloroacetylation.

Quantitative Data & Method Comparison

The application of MAOS provides a stark improvement over traditional conductive heating methods. The table below summarizes the quantitative advantages observed during the synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Heating Mechanism Conductive (Wall-to-core)Volumetric (Direct dipole)N/A
Reaction Temperature ~82 °C (MeCN Reflux)80 °C (Pressurized)Tightly controlled
Reaction Time 300 - 360 minutes10 minutes~30x Faster
Isolated Yield 55% - 65%88% - 92%+27% Yield
Product Purity (LC-MS) ~85% (Bis-acylation present)>98% (Highly selective)Elimination of side-products
Solvent Volume 15.0 mL3.0 mL5x Reduction (Green Chem)

References

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: RSC Advances. URL: [Link]

  • Title: Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Source: PubMed (Comb Chem High Throughput Screen). URL: [Link]

  • Title: Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Source: PMC (Molecules). URL: [Link]

  • Title: Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. Source: ResearchGate. URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (Molecules). URL: [Link]

Sources

Method

Application Note: Derivatization Strategies and Profiling Protocols for Chloroacetamide-Based Covalent Modulators

Introduction to Chloroacetamide in Chemical Biology Chloroacetamides (CAs) represent a privileged class of electrophilic warheads utilized extensively in the design of targeted covalent inhibitors (TCIs) and activity-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chloroacetamide in Chemical Biology

Chloroacetamides (CAs) represent a privileged class of electrophilic warheads utilized extensively in the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. They react rapidly and selectively with the nucleophilic thiolate form of cysteine residues via an SN2 nucleophilic substitution mechanism[1]. Historically, CAs were sometimes considered too reactive for systemic drug development, carrying a risk of off-target toxicity and rapid glutathione (GSH) depletion compared to softer electrophiles like acrylamides[2]. However, modern structural derivatization strategies have unlocked the ability to finely tune CA reactivity, allowing drug developers to balance target engagement with proteome-wide selectivity[2].

This technical guide details the mechanistic logic behind CA derivatization and provides field-validated protocols for evaluating warhead reactivity and executing high-throughput target profiling.

Mechanistic Causality in Chloroacetamide Derivatization

The intrinsic reactivity of a chloroacetamide is governed by two primary factors: the electrophilicity of the alpha-carbon and the leaving group ability of the chloride ion. To optimize a CA derivative for in vivo applications or selective probe design, structural modifications must precisely alter the transition state energy of the SN2 reaction.

  • Strategy 1: Alpha-Substitution: Modifying the alpha-position of the acetamide directly impacts the steric and electronic environment of the electrophilic center. For example, the introduction of a fluorine atom to create an alpha-chlorofluoroacetamide (CFA) modulates reactivity and often enhances kinase selectivity[3]. More recently, alpha-sulfamate acetamides have been developed; these maintain the spatial geometry of traditional chloroacetamides but significantly dampen intrinsic reactivity, providing a highly tunable scaffold for covalent drugs targeting proteins like Pin1 or BTK[2].

  • Strategy 2: Amine Precursor Tuning: The SN2 nucleophilic attack by a cysteine thiolate is highly sensitive to the conformation of the CA group. By altering the steric bulk or the electronic properties of the amine attached to the acetamide (e.g., utilizing secondary vs. tertiary amides, or incorporating constrained piperazine/morpholine rings), researchers can restrict the rotational freedom of the warhead, thereby modulating the rate of covalent adduct formation[2].

ReactivityTuning A Chloroacetamide (High Intrinsic Reactivity) B Alpha-Substitution (e.g., F, Sulfamate) A->B Derivatization C Amine Modification (Steric/Electronic Tuning) A->C Derivatization D Optimized Covalent Modulator (Balanced t1/2 & Selectivity) B->D C->D

Caption: Logical flow of chloroacetamide derivatization to tune electrophilic reactivity.

Quantitative Assessment of Warhead Reactivity

A standard, self-validating metric for evaluating the intrinsic reactivity of a derivatized CA is its half-life (t1/2) in the presence of glutathione (GSH) under physiological conditions. The table below summarizes typical reactivity profiles, demonstrating how specific derivatizations impact thiol reactivity.

Warhead ScaffoldStructural ModificationGSH t1/2 (pH 7.4, 37°C)Primary Application
Unsubstituted Chloroacetamide None (Baseline)< 1 hourABPP Probes, in vitro screening[4]
Alpha-chlorofluoroacetamide Alpha-fluoro addition2 - 6 hoursTargeted Covalent Inhibitors[3]
Sulfamate Acetamide Alpha-sulfamate~8 hoursIn vivo Covalent Drugs[2]
Acrylamide (Reference) Michael Acceptor12 - 24+ hoursFDA-approved TCIs[1]

Activity-Based Protein Profiling (ABPP) using CA Probes

To map the reactive cysteinome or validate the selectivity of a newly derivatized CA inhibitor, Activity-Based Protein Profiling (ABPP) is employed. A ligand selection (LS) approach can rapidly diversify probe molecules by attaching a CA warhead and a bioorthogonal alkyne reporter to a target-binding scaffold[5]. Recent methodological advancements, such as streamlined cysteine ABPP (SLC-ABPP), have significantly increased the throughput of these assays, allowing for the multiplexed screening of hundreds of electrophiles across thousands of cysteines in intact cells[4].

ABPPWorkflow N1 1. Live Cell Treatment (Incubation with CA-Alkyne Probe) N2 2. Cell Lysis & Protein Extraction (DTT/Mercaptoethanol-Free) N1->N2 N3 3. CuAAC Click Chemistry (Conjugation to Biotin-Azide) N2->N3 N4 4. Streptavidin Enrichment (On-Bead Trypsin Digestion) N3->N4 N5 5. LC-MS/MS Proteomics (Identification of Modified Cysteines) N4->N5

Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using CA probes.

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of synthesized CA derivatives. Causality Note: Conducting this assay at exactly pH 7.4 is critical. The SN2 reaction rate is exclusively dependent on the concentration of the thiolate anion (GSH pKa ~8.8). Even slight pH deviations will drastically skew the t1/2 results, destroying the assay's self-validating reliability.

Materials:

  • 10 mM stock of CA-derivative in DMSO.

  • 100 mM GSH stock in PBS (pH 7.4, freshly prepared).

  • Internal standard (e.g., a stable isotope for LC-MS).

Step-by-Step Procedure:

  • Preparation: Dilute the CA-derivative to a final concentration of 100 µM in PBS (pH 7.4) containing 10% DMSO to ensure complete solubility.

  • Initiation: Add GSH to a final concentration of 1 mM (a 10-fold excess is required to maintain pseudo-first-order kinetics).

  • Incubation: Incubate the reaction mixture at 37°C in a thermomixer (500 rpm).

  • Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 mins), extract a 50 µL aliquot and immediately quench by adding 50 µL of 1% formic acid in acetonitrile.

    • Expert Insight: Lowering the pH instantly protonates the GSH thiolate back to a thiol, halting the SN2 reaction and preserving an accurate kinetic snapshot.

  • Analysis: Centrifuge the quenched samples to pellet precipitated salts, and analyze the supernatant via LC-MS. Plot the natural log of the remaining parent compound AUC versus time to calculate the pseudo-first-order rate constant (kobs) and t1/2.

Protocol B: Cell-Based Target Profiling (LS-ABPP)

Purpose: To identify the proteome-wide targets and off-targets of a CA-probe in living cells[5].

Materials:

  • CA-alkyne probe.

  • Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors (EDTA-free).

    • Critical Insight: Do NOT add DTT or beta-mercaptoethanol to the lysis buffer. These reducing agents contain free thiols that will react with unbound probes and prematurely quench the warhead, leading to false negatives.

  • Click Chemistry Reagents: Biotin-azide, CuSO4, THPTA ligand, Sodium Ascorbate.

Step-by-Step Procedure:

  • In Situ Labeling: Treat cells (e.g., HCT116) at ~80% confluency with the CA-alkyne probe (typically 1-10 µM) for 2 hours at 37°C[4].

    • Expert Insight: Labeling in live cells is paramount because it preserves native protein conformations, intact protein-protein interactions, and physiological redox states, all of which heavily influence cysteine pKa and reactivity.

  • Harvesting and Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells on ice for 30 minutes using the DTT-free lysis buffer. Centrifuge at 20,000 x g for 15 mins and collect the supernatant.

  • Protein Normalization: Quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL to ensure quantitative comparability across LC-MS runs.

  • CuAAC Click Chemistry: To 1 mL of lysate, sequentially add: 100 µM Biotin-azide, 1 mM TCEP (to reduce Cu(II) to the active Cu(I) catalyst), 100 µM THPTA (to stabilize Cu(I) and prevent protein-degrading ROS generation), and 1 mM CuSO4. Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to precipitate proteins at the interface. Wash the protein pellet twice with cold methanol to remove unreacted click reagents.

  • Enrichment & Digestion: Resuspend the pellet in 1.2% SDS/PBS, boil for 5 mins, and dilute to 0.2% SDS. Add streptavidin-agarose beads and rotate overnight at 4°C. Wash beads stringently (SDS, urea, PBS) and perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides to identify the specific cysteine residues modified by the CA-probe.

References

  • A ligand selection strategy to customize small molecule probes for activity-based protein profiling (LS-ABPP) Source: Methods in Enzymology URL:[Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: Nature / PubMed Central (PMC) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Pharmaceuticals (MDPI) URL:[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application

Application Notes and Protocols: Catalytic Coupling Reactions of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The functionalization of this heterocycle is a key strategy in drug discovery. This guide provides detailed application notes and protocols for the catalytic cross-coupling of a versatile building block, 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This compound serves as a valuable electrophile for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, opening avenues for the synthesis of novel compound libraries for screening and lead optimization.

This document will detail the synthesis of the starting material and provide experimentally-grounded protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The causality behind the selection of specific reagents and conditions will be explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and adaptation for different substrates.

Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

The synthesis of the title compound is a two-step process starting from the readily available 4-amino-3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole

The synthesis of 4-amino-3,5-dimethyl-1H-pyrazole can be achieved through the reduction of an azo compound derived from acetylacetone and a diazonium salt. A common method involves the reduction of a synthesized azo pyrazole derivative with a reducing agent like hydrazine hydrate.[1]

Protocol 1: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole

Materials:

  • Azo pyrazole precursor (synthesized from acetylacetone and a suitable diazonium salt)

  • Ethanol

  • Hydrazine hydrate

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the azo pyrazole precursor (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (a slight excess) to the solution at 50 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with distilled water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-3,5-dimethyl-1H-pyrazole.

Step 2: Acylation of 4-amino-3,5-dimethyl-1H-pyrazole

The final step is the acylation of the amino group with chloroacetyl chloride. This reaction is typically carried out in an inert solvent.[2][3]

Protocol 2: Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Materials:

  • 4-amino-3,5-dimethyl-1H-pyrazole

  • Chloroacetyl chloride

  • Toluene or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer

  • Syringe and needles

  • Inert gas line

Procedure:

  • To a stirred solution of 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq) in dry toluene or DCM under an inert atmosphere, add chloroacetyl chloride (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the progress by TLC.

  • Upon completion, the product may precipitate. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Catalytic Coupling Reactions

The chloroacetamide moiety of the title compound is a reactive electrophile for various palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For 2-chloroacetamides, specialized catalytic systems have been developed to achieve high efficiency.

Rationale for Conditions:

  • Catalyst: A palladium catalyst with a bulky, electron-rich phosphine ligand is often employed. The XPhos-Pd-G2 precatalyst is an excellent choice as it readily forms the active Pd(0) species and promotes both oxidative addition and reductive elimination.

  • Base: A mild base like potassium carbonate (K₂CO₃) is typically sufficient to facilitate the transmetalation step without causing decomposition of the starting material or product.

  • Solvent: A polar aprotic solvent such as 1,4-dioxane or a mixture of aprotic solvent and water is commonly used to ensure the solubility of the various components.

Protocol 3: Suzuki-Miyaura Coupling of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide with an Arylboronic Acid

Materials:

  • 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • Arylboronic acid (1.1-1.5 eq)

  • XPhos-Pd-G2 (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate or microwave reactor

  • Syringe and needles

  • Inert gas line

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine chloroacetamide, boronic acid, K₂CO₃, and catalyst in a Schlenk tube. Degas Evacuate and backfill with inert gas (3x). Setup->Degas Solvent Add anhydrous, degassed dioxane/water. Degas->Solvent Heat Heat to 80-100 °C and stir. Solvent->Heat Monitor Monitor reaction by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Completion Filter Filter through Celite. Cool->Filter Extract Aqueous work-up and extraction. Filter->Extract Purify Column chromatography. Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • In a Schlenk tube, combine 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), XPhos-Pd-G2 (2 mol%), and K₂CO₃ (2.5 eq).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂(Cl) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Aryl_Boron R-Pd(II)L₂(Ar) PdII_Aryl->PdII_Aryl_Boron Transmetal Transmetalation Transmetal->PdII_Aryl_Boron Product Product R-Ar PdII_Aryl_Boron->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim ArylHalide R-Cl ArylHalide->OxAdd BoronicAcid ArB(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Quantitative Data Summary (Representative):

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2K₂CO₃Dioxane/H₂O (10:1)1001285
24-Methoxyphenylboronic acid2K₂CO₃Dioxane/H₂O (10:1)1001482
33-Pyridylboronic acid3Cs₂CO₃Dioxane/H₂O (10:1)1001875
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The reaction couples an amine with an organic halide. For a chloroacetamide, a robust catalytic system is required.

Rationale for Conditions:

  • Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos is highly effective. These ligands facilitate the challenging oxidative addition of the C-Cl bond and promote reductive elimination.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically necessary to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are commonly used to prevent side reactions.

Protocol 4: Buchwald-Hartwig Amination of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide with an Aromatic Amine

Materials:

  • 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • Aromatic amine (1.1-1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • LiHMDS (1.0 M in THF) or NaOtBu (2.0 eq)

  • Toluene or THF (anhydrous)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk tube or glovebox

  • Magnetic stirrer with heating plate

  • Syringe and needles

  • Inert gas line

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine Pd₂(dba)₃, RuPhos, NaO-t-Bu, chloroacetamide, and amine in a Schlenk tube. Solvent Add anhydrous toluene. Setup->Solvent Heat Heat to 80-110 °C and stir. Solvent->Heat Monitor Monitor reaction by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Completion Quench Quench with saturated NH₄Cl (aq). Cool->Quench Extract Extract with ethyl acetate. Quench->Extract Purify Column chromatography. Extract->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%), and NaOtBu (2.0 eq) to a Schlenk tube.

  • Add 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq) and the aromatic amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench by the careful addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Catalytic Cycle:

Buchwald_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂(Cl) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Amine [R-Pd(II)L₂(H₂NR')]⁺Cl⁻ PdII_Aryl->PdII_Amine AmineCoord Amine Coordination AmineCoord->PdII_Amine PdII_Amido R-Pd(II)L₂(HNR') PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation->PdII_Amido Product Product R-NHR' PdII_Amido->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim ArylHalide R-Cl ArylHalide->OxAdd Amine H₂NR' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary (Representative):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / RuPhosNaOtBuToluene1001678
2MorpholinePd₂(dba)₃ / BrettPhosLiHMDSTHF902081
3IndolePd(OAc)₂ / XPhosK₃PO₄Dioxane1102472
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. The reaction typically employs a dual catalytic system of palladium and copper.

Rationale for Conditions:

  • Catalysts: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is used to activate the C-Cl bond. A copper(I) co-catalyst, typically CuI, is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both as a base to deprotonate the alkyne and as a solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF. Anhydrous and anaerobic conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling).

Protocol 5: Sonogashira Coupling of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide with a Terminal Alkyne

Materials:

  • 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (anhydrous, degassed)

  • THF (anhydrous, degassed)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringe and needles

  • Inert gas line

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine chloroacetamide, Pd catalyst, and CuI in a Schlenk flask. Degas Evacuate and backfill with inert gas (3x). Setup->Degas Solvent Add anhydrous THF and Et₃N. Degas->Solvent Alkyne Add terminal alkyne. Solvent->Alkyne Stir Stir at room temp to 60 °C. Alkyne->Stir Monitor Monitor reaction by TLC/LC-MS. Stir->Monitor Filter Filter through Celite. Monitor->Filter Completion Evaporate Remove solvent in vacuo. Filter->Evaporate Purify Column chromatography. Evaporate->Purify

Caption: Experimental workflow for the Sonogashira coupling reaction.

Procedure:

  • To a Schlenk flask, add 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq), Pd(PPh₃)₄ (3 mol%), and CuI (6 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂(Cl) Pd0->PdII_Aryl Oxidative Addition (R-Cl) PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Product R-C≡CR' PdII_Alkynyl->Product CuI CuI Cu_Alkyne [Cu(C≡CR')] CuI->Cu_Alkyne Cu_Alkyne->PdII_Aryl Alkyne H-C≡CR' Alkyne->Cu_Alkyne Deprotonation Base Base Base->Cu_Alkyne

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Quantitative Data Summary (Representative):

EntryAlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄Et₃NTHF50888
21-OctynePdCl₂(PPh₃)₂iPr₂NHDMF601279
3TrimethylsilylacetylenePd(PPh₃)₄Et₃NTHFRT2492

Conclusion

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a highly useful and adaptable building block for the synthesis of diverse molecular architectures. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable starting points for the exploration of new chemical space around the pyrazole core. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations, and the provided rationale should aid in the optimization of these reactions for specific substrates. The ability to readily form C-C and C-N bonds from this chloroacetamide precursor makes it a valuable tool for medicinal chemists and drug development professionals.

References

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38 (1), 71-78. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molecules, 25 (22), 5384. [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68 (Pt 11), o3249. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 29 (1), 246. [Link]

  • Buchwald-Hartwig Amination. Chem. Rev.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and product purity. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and supported by relevant literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the fundamental reaction for synthesizing 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide?

The synthesis is a classic nucleophilic acyl substitution reaction. The primary amino group at the C4 position of the 4-amino-3,5-dimethyl-1H-pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This addition is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction_Mechanism cluster_products Products Reactants Pyrazole 4-Amino-3,5-dimethyl- 1H-pyrazole Intermediate Tetrahedral Intermediate Pyrazole->Intermediate Nucleophilic Attack AcylChloride 2-Chloroacetyl Chloride AcylChloride->Intermediate Nucleophilic Attack FinalProduct 2-chloro-N-(3,5-dimethyl- 1H-pyrazol-4-yl)acetamide Intermediate->FinalProduct Elimination of Cl- HCl HCl Products Base Base Base->HCl Neutralization

Caption: General reaction mechanism for N-acetylation.

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

Low yield is a common issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential. The following table outlines the most frequent problems and their solutions.

Problem Area Potential Cause Recommended Solution & Explanation
Reagent Quality 1. Hydrolyzed Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and moisture-sensitive. Exposure to atmospheric moisture converts it to chloroacetic acid, which will not acylate the amine.Always use freshly opened or distilled chloroacetyl chloride. Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.
2. Impure Starting Pyrazole: The purity of 4-amino-3,5-dimethyl-1H-pyrazole is critical. Contaminants can interfere with the reaction.Verify the purity of the starting material by NMR or melting point analysis. If necessary, purify by recrystallization before use.
Reaction Stoichiometry 1. Insufficient Base: The reaction generates one equivalent of HCl. Without a base to scavenge this acid, half of your starting amine will be protonated and become unreactive, theoretically limiting the yield to 50%.Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, potassium carbonate). Often, a slight excess (1.1-1.2 equivalents) is beneficial to ensure complete neutralization.
2. Incorrect Amine/Acyl Chloride Ratio: An excess of either reactant can lead to side reactions or purification difficulties.A slight excess (1.05-1.1 equivalents) of the chloroacetyl chloride is sometimes used to drive the reaction to completion, but a 1:1 ratio is a good starting point.[1]
Reaction Conditions 1. Inappropriate Temperature: The reaction is exothermic. Running it at too high a temperature can promote side reactions, while too low a temperature can make it impractically slow.Start the reaction at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the initial exotherm, then allow it to warm to room temperature or gently heat to drive it to completion.[1][2]
2. Incorrect Solvent: The solvent choice impacts reagent solubility, reaction rate, and potential side reactions (e.g., hydrolysis).Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred to minimize hydrolysis of the acyl chloride.[1][2]
Work-up & Purification 1. Product Loss during Extraction: The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.Pre-saturate the aqueous layer with a salt (e.g., NaCl) to decrease the product's solubility (salting out). Perform multiple extractions with the organic solvent.
2. Product Precipitation: In some solvent systems, the product or its HCl salt may precipitate, complicating the work-up.If the product precipitates, it can be isolated by filtration.[1] Ensure the filtrate is checked (e.g., by TLC) for any remaining product before discarding.
Q3: What are the most common side reactions, and how can they be minimized?

Understanding and controlling side reactions is paramount for achieving high yield and purity. The primary competing pathways involve reaction at other nucleophilic sites or with contaminants.

  • N,N-Diacylation: The amide product itself has a nitrogen atom, but its lone pair is delocalized by the adjacent carbonyl group, making it a much weaker nucleophile than the starting amine. Diacylation at the amide nitrogen is therefore generally not a significant issue under standard conditions.

  • N1-Acylation of the Pyrazole Ring: The pyrazole ring contains a second nitrogen atom (N1) which is also nucleophilic. Acylation can potentially occur at this site. This is more likely if the C4-amino group is sterically hindered or electronically deactivated. Using a non-coordinating base and controlling stoichiometry helps favor reaction at the more nucleophilic exocyclic amine.

  • Hydrolysis of Chloroacetyl Chloride: As mentioned, any water present in the reaction will rapidly hydrolyze the acyl chloride to the unreactive chloroacetic acid. This is a major source of yield loss.

  • Polymerization/Reaction with Product: The product contains a reactive alkyl chloride. Under strongly basic conditions or with prolonged heating, intermolecular reactions (N-alkylation) could occur, leading to oligomeric byproducts.

Side_Reactions Start Reactants (Aminopyrazole + Chloroacetyl Chloride) Desired Desired Product (C4 N-Acylation) Start->Desired Main Pathway (Controlled Conditions) Side1 Side Product 1 (N1 Ring Acylation) Start->Side1 Less Nucleophilic Site Side2 Side Product 2 (Acyl Chloride Hydrolysis) Start->Side2 Moisture Contamination Side3 Side Product 3 (Polymerization) Desired->Side3 Harsh Conditions (e.g., high temp/base) Water H₂O Water->Side2

Caption: Competing reaction pathways in the synthesis.

Minimization Strategy:

  • Use Dry Conditions: Employ anhydrous solvents and an inert atmosphere.

  • Control Temperature: Add the acyl chloride at low temperature (0-5 °C).

  • Choose the Right Base: A non-nucleophilic, sterically hindered base can favor reaction at the more accessible C4-amino group.

  • Optimize Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to avoid the formation of downstream byproducts.

Q4: Can you provide a reliable starting protocol and a comparison of different reaction conditions?

Yes. Below is a baseline protocol synthesized from common procedures found in the literature.[1][2] Following this, a table compares different solvent and base systems to help you optimize the reaction for your specific laboratory setup and requirements.

Baseline Experimental Protocol
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10-20 mL per gram of amine).

  • Addition of Base: Add triethylamine (1.1 eq) and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acylation: Dissolve 2-chloroacetyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[2]

Comparison of Common Reaction Systems
Solvent Base Temp. Pros Cons Literature Insight
Dichloromethane (DCM)Triethylamine (Et₃N) / Pyridine0 °C to RTGood solubility for starting materials; easy to remove post-reaction; minimizes hydrolysis.Pyridine can be difficult to remove; chlorinated solvent concerns.A very common and reliable system for acylations. The HCl salt of the base precipitates, which can help drive the reaction.
Tetrahydrofuran (THF)Triethylamine (Et₃N)0 °C to RTGood aprotic solvent; less toxic than DCM.Can contain peroxides if not stored properly; higher boiling point than DCM.A similar synthesis of a pyrazole acetamide was performed in THF at 0-5°C, with the product precipitating directly.[1]
Dimethylformamide (DMF)Potassium Carbonate (K₂CO₃)RT to 80 °CExcellent solvating power; K₂CO₃ is an inexpensive and easy-to-handle base.High boiling point makes it difficult to remove; must be very dry; risk of side reactions at higher temps.A fluorinated analog was successfully synthesized in DMF at 80°C using K₂CO₃ as the base, yielding 62%.[2]
Aqueous / BiphasicSodium Hydroxide (NaOH) / Sodium Bicarbonate (NaHCO₃)0 °C to RT(Schotten-Baumann conditions) Inexpensive, environmentally friendly solvent.High risk of acyl chloride hydrolysis; product may be soluble in water; requires vigorous stirring.Generally less preferred for highly reactive acyl chlorides unless the amine is poorly soluble in organic solvents.
Q5: How should I approach troubleshooting a failed or low-yielding reaction?

Use a logical, step-by-step workflow to diagnose the problem. Start with the simplest and most likely explanations before moving to more complex variables.

Troubleshooting_Workflow Start Low Yield / Failed Reaction Check_Reagents Step 1: Verify Reagent Quality - Purity of aminopyrazole? - Freshness of acyl chloride? Start->Check_Reagents Check_Conditions Step 2: Review Reaction Setup - Anhydrous conditions used? - Inert atmosphere? - Correct stoichiometry? Check_Reagents->Check_Conditions Analyze_Crude Step 3: Analyze Crude Product - Use TLC, NMR, or LC-MS - Identify major components Check_Conditions->Analyze_Crude Decision What does analysis show? Analyze_Crude->Decision SM_Unreacted Mostly unreacted starting material Decision->SM_Unreacted Side_Products Multiple side products Decision->Side_Products No_Product No desired product, only baseline mess Decision->No_Product Action_SM Solution: - Increase reaction time/temp - Check base equivalency - Re-purify starting materials SM_Unreacted->Action_SM Action_Side Solution: - Lower reaction temperature - Add acyl chloride more slowly - Change solvent/base system Side_Products->Action_Side Action_No Solution: - Fundamental problem. - Confirm reagent identity. - Re-run on small scale with baseline protocol. No_Product->Action_No

Caption: A logical workflow for troubleshooting low yields.

References

  • SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. (2025). TIJER.org. Available at: [Link]

  • Synthesis of Diaznylpyrazol Derivatives. (n.d.). Academia.edu.
  • Pan, C., Wu, S., & Wang, H. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3249. Available at: [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). heteroletters.org.
  • A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. (2023). Journal of Synthetic Chemistry.
  • ChemInform Abstract: A Convenient and Practical Synthesis of Aminopyrazoles. (n.d.). ResearchGate.
  • Synthesis of new heterocyclic compounds using 2-(4,7-dichloro-3,3-dimethyl. (2012). SciSpace.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR.
  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.). ResearchGate.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). PMC. Available at: [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. (n.d.). PMC. Available at: [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (n.d.). PMC. Available at: [Link]

  • Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. (n.d.).
  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (n.d.). ResearchGate.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental bottlenecks when researchers attempt to transition targeted covalent inhibitors from organic stocks into aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental bottlenecks when researchers attempt to transition targeted covalent inhibitors from organic stocks into aqueous biological assays.

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide presents a unique trifecta of physicochemical hurdles:

  • A highly lipophilic core (3,5-dimethyl groups).

  • A rigid planar structure prone to high crystal lattice energy (driven by pyrazole-amide hydrogen bonding).

  • A highly reactive electrophilic warhead (chloroacetamide) that restricts the use of aggressive solubilization techniques.

This guide provides field-proven, self-validating strategies to solubilize this compound without compromising its structural integrity or your assay's validity.

Section 1: Root Cause Analysis

Q1: Why does this compound precipitate immediately upon dilution into physiological buffers (pH 7.4)? A1: The precipitation is driven by a sudden shift in the dielectric constant of the medium. While one might assume the pyrazole nitrogen could be protonated to enhance solubility, its pKa is typically around 2.5, meaning the molecule remains entirely un-ionized at pH 7.4. When diluted from an organic stock into water, the hydrophobic effect forces the lipophilic dimethyl groups to aggregate. This aggregation rapidly overcomes the weak hydration of the amide linkage, resulting in immediate crystallization and precipitation out of the aqueous phase.

Section 2: The Co-Solvent Dilemma (DMSO)

Q2: Can I simply increase the DMSO concentration to >5% to keep the compound in solution during my assays? A2: No. While DMSO is an excellent solvent for solubilizing organic compounds, exceeding strict concentration thresholds introduces severe experimental artifacts. In biochemical assays, increasing the volume fraction of DMSO linearly increases solvent viscosity, which significantly reduces the diffusion-controlled association rates of protein-ligand binding and can perturb protein structure[1]. In cell-based assays, DMSO concentrations above 0.5% lead to dose-dependent reductions in cell viability, alter gene expression, and disrupt cell cycle dynamics[2].

Table 1: Quantitative Limits for DMSO in Experimental Workflows

Assay TypeMax Recommended DMSO (v/v)Primary Consequence of Exceeding Limit
Biochemical (Enzymatic) 1.0% - 2.0%Increased solvent viscosity reduces protein-ligand association rates; potential enzyme denaturation[1].
Cell-Based (Proliferation) 0.1% - 0.5%Cytotoxicity, altered gene expression, and cell cycle arrest[2].
Covalent Binding Assays 1.0%High co-solvent ratios can alter the local dielectric constant near the target cysteine, skewing covalent binding kinetics.
Section 3: Advanced Formulation via Host-Guest Complexation

Q3: If DMSO dilution fails, what is the optimal formulation strategy that preserves the reactive warhead? A3: The most scientifically sound approach is encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are non-toxic cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, which dramatically improves the aqueous solubility of organic drugs[3].

For pyrazole derivatives, the β-cyclodextrin cavity is perfectly sized to encapsulate the hydrophobic 3,5-dimethylpyrazole core, forming a stable 1:1 inclusion complex[4]. Crucially, because the chloroacetamide warhead is relatively polar and sterically distinct, it remains solvent-exposed. This preserves its ability to act as a chlorinated sulfhydryl alkylating reagent that forms covalent bonds with target cysteines[5]. HP-β-CD is prioritized over surfactants (like Tween-80) because it lacks nucleophilic impurities (e.g., peroxides or amines) that would prematurely degrade the chloroacetamide.

Workflow A 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Solid Powder) B Prepare 10 mM Stock in 100% anhydrous DMSO A->B C Dilute into Aqueous Buffer (Final DMSO < 1%) B->C D Clear Solution (Proceed to Assay) C->D Soluble E Turbidity / Precipitation (Solubility Limit Exceeded) C->E Insoluble F Prepare 20% w/v HP-β-CD in Aqueous Buffer (pH 7.0) E->F Formulation Required G Titrate DMSO Stock into HP-β-CD Solution F->G H Stable Inclusion Complex (Warhead Intact) G->H

Caption: Troubleshooting workflow for the aqueous formulation of the chloroacetamide derivative.

Complexation Py 3,5-dimethylpyrazole Core (Hydrophobic) CD HP-β-Cyclodextrin (Hydrophobic Cavity) Py->CD Encapsulated Warhead Chloroacetamide Group (Electrophilic & Polar) Complex Host-Guest Complex (Aqueous Soluble) Warhead->Complex Solvent Exposed CD->Complex Solubilization

Caption: Mechanistic model of HP-β-CD host-guest complexation preserving warhead reactivity.

Section 4: Self-Validating Protocol for HP-β-CD Complexation

To ensure scientific integrity, the following methodology is designed as a self-validating system . It includes built-in quality control steps to verify both solubility enhancement and the chemical preservation of the chloroacetamide warhead.

Step 1: Matrix Preparation Dissolve HP-β-CD in your target assay buffer (pH 6.5 - 7.0) to a final concentration of 20% (w/v). Validation Check: The solution must be optically clear. Any turbidity indicates buffer contamination or degraded cyclodextrin.

Step 2: Compound Stock Preparation Prepare a 10 mM stock of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in 100% anhydrous DMSO. Ensure the DMSO is fresh to prevent water-induced hydrolysis of the stock.

Step 3: Titration & Complexation Under continuous vortexing (800 rpm), add the DMSO stock dropwise to the HP-β-CD solution until the desired final concentration (e.g., 100 µM) is reached. The maximum final DMSO concentration should not exceed 1% v/v.

Step 4: Equilibration Incubate the mixture at 25°C for 30 minutes on an orbital shaker to allow thermodynamic equilibrium of the host-guest complexation. Caution: Do not heat the solution above 30°C. Elevated temperatures in aqueous media accelerate the hydrolysis of the chloroacetamide warhead.

Step 5: Self-Validation 1 (Solubility Verification) Centrifuge the equilibrated sample at 10,000 × g for 10 minutes at room temperature.

  • Pass Criteria: No visible pellet forms. Supernatant concentration, when verified by UV-Vis, matches the theoretical spike concentration.

  • Fail Criteria: Pellet formation indicates the solubility limit of the inclusion complex was exceeded.

Step 6: Self-Validation 2 (Warhead Integrity Check) Analyze an aliquot of the supernatant via LC-MS.

  • Pass Criteria: The parent mass [M+H]+ is intact and matches the theoretical mass of the compound.

  • Fail Criteria: The presence of a major[M+H+18]+ peak indicates water hydrolysis of the chloroacetamide. If this occurs, lower the pH of your buffer slightly (e.g., to pH 6.5) and repeat.

References
  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter Source: ACS Publications (Biochemistry) URL: 1[1]

  • Title: How to control for solvent effects (DMSO) in experiments Source: Benchchem URL: 2[2]

  • Title: Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications Source: MDPI URL: 3[3]

  • Title: Synthesis and Spectroscopy Studies of the Inclusion Complex of 3-amino-5-methyl Pyrazole With Beta-Cyclodextrin Source: PubMed (NIH) URL: 4[4]

  • Title: Chloroacetamide | CID 6580 Source: PubChem (NIH) URL: 5[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Chloroacetylation of 3,5-dimethyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with the chloroacetylation of 3,5-dimethyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with the chloroacetylation of 3,5-dimethyl-1H-pyrazol-4-amine.

The transformation of 3,5-dimethyl-1H-pyrazol-4-amine into N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide is a critical step in the synthesis of various pyrazolo-fused heterocycles and pharmaceutical intermediates[1]. However, the presence of multiple nucleophilic centers (the exocyclic primary amine and the endocyclic pyrazole nitrogens) combined with the bifunctional nature of chloroacetyl chloride (an acylating agent and an alkylating agent) often leads to a complex mixture of side products[2].

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why am I observing multiple higher-running spots on my TLC, and how do I prevent over-acylation? A1: Higher-running spots (less polar than the desired product) are typically the result of bis-acylation at the 4-amino group or simultaneous N-acylation at the pyrazole ring (N1 position). Although the exocyclic 4-amino group is the most nucleophilic site[1], high local concentrations of chloroacetyl chloride can drive the secondary amide product to react with a second equivalent of the acid chloride. Causality & Solution: This is a kinetic issue. To prevent this, always add the chloroacetyl chloride dropwise to the amine solution, never the reverse. Maintain strict stoichiometry (1.0 to 1.05 equivalents) and keep the reaction temperature at or below 0 °C[3].

Q2: How can I definitively prevent the pyrazole ring nitrogen (N1) from reacting? A2: Pyrazole ring acylation is driven by thermodynamic control and the use of overly strong bases. If you use a strong base like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH), you risk deprotonating the pyrazole N-H (pKa ~14), generating a highly nucleophilic pyrazolide anion that readily attacks the acyl chloride. Causality & Solution: Switch to a mild, non-nucleophilic base such as Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to neutralize the HCl byproduct but too weak to deprotonate the pyrazole ring, ensuring chemoselectivity[2].

Q3: I am isolating a significant amount of insoluble, high-molecular-weight byproduct. What is happening? A3: You are likely observing intermolecular alkylation (dimerization or oligomerization). The desired product, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, contains a highly electrophilic alpha-chloro amide group. Unreacted 3,5-dimethyl-1H-pyrazol-4-amine can act as a nucleophile, displacing the chloride via an S_N2 mechanism to form a dimer. Causality & Solution: This side reaction is concentration- and temperature-dependent. Running the reaction at high concentrations or allowing it to warm up too quickly promotes S_N2 displacement. Dilute your reaction mixture (0.1 M to 0.2 M) and quench the reaction immediately upon completion to prevent oligomerization.

Q4: What is the optimal solvent system for this specific substrate? A4: The most robust method is a biphasic Schotten-Baumann system utilizing Dichloromethane (DCM) and saturated aqueous NaHCO₃. Causality & Solution: The biphasic system physically separates the highly reactive chloroacetyl chloride (soluble in DCM) from the base (aqueous). As the reaction proceeds at the interface, the generated HCl is immediately neutralized by the aqueous phase, preventing the protonation of the starting amine while maintaining an environment mild enough to prevent pyrazole deprotonation[4].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the logical relationship between reaction conditions and the resulting chemoselectivity.

ReactionPathway SM 3,5-dimethyl-1H-pyrazol-4-amine + Chloroacetyl chloride Cond1 Mild Base (NaHCO3), DCM/H2O 0 °C, 1.05 eq AcCl SM->Cond1 Kinetic Control Cond2 Excess AcCl, Reverse Addition SM->Cond2 Poor Stoichiometry Cond3 Strong Base (NaH/NaOH), Thermodynamic Control SM->Cond3 Deprotonation of Pyrazole Prod Desired Product: N-(3,5-dimethyl-1H-pyrazol-4-yl) -2-chloroacetamide Cond1->Prod Side1 Side Product: Bis-acylated Amine Cond2->Side1 Side2 Side Product: N1-Acylated Pyrazole Cond3->Side2 Cond4 High Concentration, Prolonged Heating Side3 Side Product: Intermolecular Dimer Cond4->Side3 Prod->Cond4 SN2 Attack by Unreacted Amine

Reaction pathway showing kinetic control vs. side product formation in chloroacetylation.

Part 3: Quantitative Data & Optimization Matrix

To validate the causality explained above, the following table summarizes the quantitative yield and impurity profiles across different experimental conditions.

EntrySolvent SystemBaseTemp (°C)AcCl (Eq.)Yield (%)Major Impurity Observed
1DCM (Anhydrous)Et₃N251.5045%Bis-acylated amine
2THF (Anhydrous)NaH01.1030%N1-acylated pyrazole
3DMF (Anhydrous)K₂CO₃601.0015%Intermolecular dimers
4DCM / H₂O (1:1) NaHCO₃ 0 1.05 88% None (Trace dimer)

Table 1: Reaction optimization matrix for the chloroacetylation of 3,5-dimethyl-1H-pyrazol-4-amine. Entry 4 represents the optimized Schotten-Baumann conditions.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized biphasic Schotten-Baumann conditions to ensure maximum regioselectivity and yield[3][4].

Materials Required:

  • 3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol, 1.11 g)

  • Chloroacetyl chloride (1.05 eq, 10.5 mmol, 0.84 mL)

  • Saturated aqueous NaHCO₃ solution (25 mL)

  • Dichloromethane (DCM) (25 mL)

Step-by-Step Workflow:

  • System Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazol-4-amine (1.11 g, 10 mmol) in 25 mL of DCM.

  • Base Addition: Add 25 mL of saturated aqueous NaHCO₃ to the flask. Stir vigorously to ensure maximum surface area at the biphasic interface.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Validation checkpoint: Ensure the internal temperature is ≤ 2 °C before proceeding.

  • Controlled Addition: Dilute chloroacetyl chloride (0.84 mL, 10.5 mmol) in 5 mL of DCM. Using an addition funnel or syringe pump, add this solution dropwise to the vigorously stirring biphasic mixture over a period of 30 minutes.

    • Causality: Slow addition keeps the local concentration of the electrophile low, preventing bis-acylation.

  • Reaction Monitoring: Stir the reaction at 0 °C for an additional 1 hour.

    • Validation checkpoint: Stop stirring to let the layers separate. Sample the organic layer for TLC (Eluent: 5% MeOH in DCM). The starting material (amine) should be consumed, and a single new spot should appear.

  • Quenching and Workup: Once complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30 °C .

    • Causality: Keeping the evaporation temperature low prevents thermally-induced intermolecular alkylation (dimerization) during concentration.

  • Isolation: Triturate the crude solid with cold diethyl ether to afford the pure N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide as a crystalline solid.

References

  • BenchChem. "minimizing side product formation in aminopyrazole synthesis". BenchChem.
  • BenchChem. "3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7". BenchChem.
  • IRIS UniGe. "Study and Development of new RNA-Targeted Probes". CINECA.
  • Erciyes University. "Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides". AVESİS.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Reactions

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working with highly congested heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working with highly congested heterocyclic scaffolds. Here, we address the mechanistic challenges of reacting 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and provide field-proven, self-validating protocols to rescue stalled reactions.

Mechanistic Overview: The "Steric Canyon"

The molecule 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide presents a unique synthetic challenge. The C4 position of the pyrazole ring is flanked by two methyl groups at the C3 and C5 positions. This creates a "steric canyon" that severely restricts the rotational freedom of the attached acetamide group. Consequently, the α -carbon of the chloroacetyl group is shielded, drastically increasing the activation energy ( ΔG‡ ) required for the 180° backside attack necessary in an SN2 nucleophilic substitution .

Steric_Mechanism Core 3,5-Dimethylpyrazole Core Methyls C3 & C5 Methyl Groups (Steric Bulk) Core->Methyls Amide C4-Amide Linkage (Restricted Rotation) Core->Amide Methyls->Amide Flanking compression AlphaCarbon Alpha-Chloroacetyl Group (Shielded Electrophile) Methyls->AlphaCarbon Steric Shielding Amide->AlphaCarbon SN2_Block Elevated Activation Energy for Backside Attack AlphaCarbon->SN2_Block Hinders Nucleophile

Mechanistic causality of steric shielding in 3,5-dimethylpyrazole derivatives.

Diagnostic FAQs

Q: Why is my nucleophilic substitution (SN2) reaction yielding <15% product despite prolonged heating? A: The failure is likely due to steric repulsion rather than poor nucleophilicity. In SN2 reactions, bulky alkyl groups near the electrophilic center hinder the approach of the nucleophile . Conventional heating in protic solvents often leads to substrate degradation before the thermal energy can overcome the steric barrier.

Q: How can I prove that steric hindrance is the root cause of my failed reaction? A: Implement a self-validating system . Run a parallel control reaction using an unhindered analog, such as 2-chloro-N-phenylacetamide, under identical conditions. If the control achieves >90% conversion while your 3,5-dimethylpyrazole substrate stalls, you have positively isolated steric hindrance as the sole variable, ruling out degraded reagents or moisture contamination.

Q: My target nucleophile is a bulky secondary amine. Is substitution even possible? A: Yes, but direct substitution with the chloride leaving group will fail. You must artificially lower the activation energy by swapping the leaving group in situ (via the Finkelstein reaction) and utilizing high-energy microwave irradiation to force the transition state .

Troubleshooting Guide: Overcoming the Steric Barrier

When standard conditions fail, apply the following logical workflow to rescue the reaction.

Strategy 1: Solvent Optimization

Protic solvents (e.g., ethanol, methanol) stabilize nucleophiles via hydrogen bonding, which decreases their effective reactivity. Switch to polar aprotic solvents (DMF, DMSO, or Acetonitrile). These solvents solvate cations but leave nucleophilic anions "naked" and highly reactive, which is critical for attacking shielded electrophiles.

Strategy 2: The Finkelstein Catalyst

The most authoritative method to overcome chloroacetamide steric hindrance is the addition of Sodium Iodide (NaI) or Potassium Iodide (KI). This triggers an in-situ Finkelstein reaction, displacing the chloride to form an iodoacetamide intermediate. Because iodide is a significantly better leaving group (weaker conjugate base and highly polarizable), it lowers the energy barrier for the subsequent attack by your target nucleophile .

SN2_Troubleshooting Start Reaction Failure: Low SN2 Yield Q1 Is the nucleophile sterically bulky? Start->Q1 A1_Yes Use Finkelstein Catalysis (NaI/KI addition) Q1->A1_Yes Yes A1_No Evaluate Solvent & Temperature Q1->A1_No No Q2 Using Polar Aprotic Solvent (DMF/MeCN)? A1_Yes->Q2 A1_No->Q2 A2_No Switch to DMF, DMSO, or Acetonitrile Q2->A2_No No A2_Yes Apply Microwave Irradiation (90-120°C) Q2->A2_Yes Yes Success Successful Nucleophilic Substitution A2_No->Success A2_Yes->Success

Troubleshooting workflow for optimizing hindered SN2 substitution reactions.

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields when reacting 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide with a standard secondary amine (e.g., morpholine).

Reaction ConditionSolventCatalystTemp / TimeExpected Yield
Standard SN2 EthanolNone80 °C / 24 h< 15%
Polar Aprotic Switch DMFNone100 °C / 24 h35 - 40%
Finkelstein Catalysis AcetonitrileNaI (1.5 eq)80 °C / 12 h65 - 70%
Microwave + Finkelstein DMFNaI (1.5 eq)100 °C / 20 min> 85%

Experimental Protocol: Microwave-Assisted Finkelstein-Coupled SN2

This step-by-step methodology integrates all optimization strategies into a single, highly reliable protocol designed to overcome severe steric hindrance.

Materials Required:

  • 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq)

  • Target Nucleophile (e.g., secondary amine or thiol) (1.5 eq)

  • Sodium Iodide (NaI), anhydrous (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Catalyst Addition: Add anhydrous NaI (1.5 eq) to the solution. Stir at room temperature for 5 minutes. Mechanistic Note: The solution may slightly darken as the transient iodoacetamide intermediate forms.

  • Nucleophile & Base Addition: Add the target nucleophile (1.5 eq) followed by DIPEA (2.0 eq).

  • Self-Validation Check: In a separate, identical vial, set up the exact same reaction using 2-chloro-N-phenylacetamide as a control.

  • Microwave Irradiation: Seal the vials with crimp caps and purge with Argon. Place into a microwave synthesizer. Irradiate at 100 °C for 20 minutes (monitor pressure to ensure it remains within safe limits).

  • Workup: Allow the vials to cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with distilled water (3 × 15 mL) and brine (1 × 15 mL) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at:[Link]

  • Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. Available at:[Link]

  • Chemical Science (RSC). Rational synthesis of elusive organic–inorganic hybrid metal-oxo clusters: formation and post-functionalization. DOI: 10.1039/D3SC00038A. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during this critical synthesis. Achieving high purity is paramount for downstream applications, and understanding the origin and identity of impurities is the first step toward process optimization and control. This guide provides in-depth, experience-driven answers to common issues encountered in the lab.

Section 1: FAQ - Understanding Common Impurities

This section addresses the fundamental questions regarding the types of impurities that can be expected during the synthesis.

Q1: What are the primary sources of impurities in the synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide?

There are three main sources of impurities in this acylation reaction:

  • Starting Material Impurities: Impurities present in the initial reagents, 4-amino-3,5-dimethyl-1H-pyrazole and chloroacetyl chloride (CAC).

  • Process-Related Impurities (Side Reactions): Byproducts formed from competing reaction pathways during the synthesis.

  • Degradation Products: Impurities formed by the breakdown of the final product during the reaction or subsequent work-up and storage.

Q2: What are the most common impurities originating from the chloroacetyl chloride (CAC) reagent?

Chloroacetyl chloride is a highly reactive acylating agent, and its purity is critical.[1][2] Common related impurities include:

  • Chloroacetic Acid (CAA): This is the most prevalent impurity, formed by the rapid hydrolysis of CAC upon exposure to moisture.[1] Its presence consumes the reagent and introduces a polar impurity that can be challenging to remove from the final product.

  • Unreacted Chloroacetyl Chloride: As CAC is often used in slight excess to drive the reaction to completion, residual amounts may remain.

  • Related Acyl Chlorides: Dichloroacetyl chloride (DCAC) and trichloroacetyl chloride (TCAC) can be present as byproducts from the industrial manufacturing of CAC.[3][4]

Q3: What side-reaction products should I be aware of during the synthesis?

The primary side reaction of concern is the formation of a di-acylated byproduct. The pyrazole starting material contains two nucleophilic sites: the primary amino group at the C4 position and the nitrogen atoms within the pyrazole ring. While the exocyclic amino group is significantly more nucleophilic, under certain conditions (e.g., excess acylating agent, inappropriate base or temperature), a second acylation can occur on one of the ring nitrogens. This results in the formation of a higher molecular weight, less polar impurity, 2-chloro-N-(1-(2-chloroacetyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. A similar di-acylation phenomenon has been observed in the synthesis of related heterocyclic compounds.[5]

Q4: Can the final product, 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, degrade? What are the likely degradation products?

Yes, the target compound can degrade, particularly under harsh work-up or storage conditions. Two primary degradation pathways are:

  • Hydrolysis: The central amide bond can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. This would cleave the molecule back into the starting amine (4-amino-3,5-dimethyl-1H-pyrazole) and chloroacetic acid.

  • Dechlorination/Hydroxylation: The reactive C-Cl bond can undergo nucleophilic substitution. For instance, reaction with residual water during a prolonged work-up can lead to the formation of 2-hydroxy-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide . This type of degradation has been noted in structurally similar molecules like the herbicide metazachlor.[6]

Section 2: Troubleshooting Guide - Identifying and Resolving Purity Issues

This section is formatted to directly address specific experimental observations, providing causes and actionable solutions.

Issue 1: An unexpected peak appears in my HPLC chromatogram at a shorter retention time than my product.

  • Probable Cause: This indicates the presence of one or more polar impurities. The most likely candidates are unreacted 4-amino-3,5-dimethyl-1H-pyrazole or chloroacetic acid (CAA) , the hydrolysis product of your acylating agent.[1]

  • Troubleshooting & Resolution:

    • Confirm Identity: Perform a co-injection experiment. Spike a sample of your crude material separately with authentic standards of 4-amino-3,5-dimethyl-1H-pyrazole and chloroacetic acid. An increase in the peak area of the unknown impurity will confirm its identity.

    • Mitigate Unreacted Amine: If the impurity is the starting amine, it indicates an incomplete reaction. Ensure that at least one molar equivalent of chloroacetyl chloride is added. Consider slightly increasing the stoichiometry of the acylating agent (e.g., 1.05-1.1 equivalents).

    • Prevent Chloroacetic Acid Formation: This is the most common issue. Chloroacetyl chloride's high reactivity with water necessitates stringent anhydrous conditions.[1]

      • Action: Dry all solvents (e.g., THF, Dichloromethane) using appropriate methods like distillation from a drying agent or passage through an activated alumina column. Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: My LC-MS analysis shows a mass corresponding to a di-acylated product.

  • Probable Cause: You are likely forming 2-chloro-N-(1-(2-chloroacetyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide due to over-acylation. This occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled, leading to a secondary reaction on the pyrazole ring nitrogen.[5]

  • Troubleshooting & Resolution:

    • Control Stoichiometry: Avoid using a large excess of chloroacetyl chloride. Begin with 1.05 equivalents and monitor the reaction closely by TLC or HPLC.

    • Optimize Reagent Addition: Add the chloroacetyl chloride solution dropwise to the solution of the amine at a reduced temperature (e.g., 0-5 °C).[7] This maintains a low instantaneous concentration of the highly reactive acylating agent, favoring the more nucleophilic amino group and minimizing side reactions.

    • Choice of Base: The choice of acid scavenger is crucial. Using a bulky, non-nucleophilic base (e.g., diisopropylethylamine) instead of a smaller one (e.g., triethylamine) can sterically hinder the less accessible ring nitrogen, improving selectivity.

Issue 3: My final product purity is low, and I see multiple small peaks in the chromatogram after work-up.

  • Probable Cause: This often points to degradation of the target molecule during the reaction or, more commonly, the aqueous work-up. The chloroacetamide functional group can be sensitive to prolonged exposure to basic or acidic conditions, especially at room temperature or higher.

  • Troubleshooting & Resolution:

    • Minimize Work-up Time: Perform the aqueous quench and extractions as quickly as possible.

    • Control Temperature: Conduct the work-up using chilled solutions (e.g., ice-cold water, cold brine) to minimize thermal degradation.

    • Use Mild Reagents: Use a mild base for neutralization, such as a saturated sodium bicarbonate solution, rather than stronger bases like sodium hydroxide.

    • Purification Strategy: If minor impurities persist, recrystallization is often an effective final purification step.[7] Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Section 3: Key Protocols and Methodologies

Protocol 3.1: Recommended Synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • Safety Note: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water.[2][8] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq).

  • Add anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane, approx. 10 mL per gram of amine).

  • Add a suitable base (e.g., Triethylamine, 1.1 eq).

  • Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in a small amount of the anhydrous solvent.

  • Add the chloroacetyl chloride solution dropwise to the cooled amine slurry over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, cool the mixture again and quench by the slow addition of cold water.

  • Proceed with extraction and purification as required by your specific process.

Protocol 3.2: General Purpose HPLC-UV Method for Purity Analysis

This method provides a baseline for separating the product from common polar and non-polar impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: Chloroacetic Acid -> 4-amino-3,5-dimethyl-1H-pyrazole -> Product -> Di-acylated byproduct.

Protocol 3.3: GC-FID Analysis of Chloroacetyl Chloride (CAC) via Derivatization

Direct injection of highly reactive CAC is not recommended. A derivatization method provides a robust way to assess purity.[1][2]

  • Derivatization: In a sealed vial, react a known quantity of the CAC sample with an excess of anhydrous methanol. This quantitatively converts CAC to methyl chloroacetate (MCA).[2]

  • GC Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C

  • Detector (FID) Temp: 275 °C

  • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

  • Analysis: The resulting chromatogram can be used to quantify the main peak (MCA) and detect related impurities which are also converted to their respective methyl esters.

Section 4: Visual Guides

Diagram 4.1: Synthesis and Impurity Formation Pathways This diagram illustrates the main reaction to form the desired product and the key side reactions that lead to common impurities.

G cluster_reactants Starting Materials cluster_products Products & Impurities Amine 4-amino-3,5-dimethyl- 1H-pyrazole Product Desired Product: 2-chloro-N-(3,5-dimethyl- 1H-pyrazol-4-yl)acetamide Amine->Product + CAC (Main Reaction) CAC Chloroacetyl Chloride (CAC) CAC->Product CAA Impurity: Chloroacetic Acid (CAA) CAC->CAA + H2O (Hydrolysis) H2O Water (Moisture) DiAcyl Impurity: Di-acylated Product Product->DiAcyl + Excess CAC (Side Reaction) Degradation Impurity: Hydroxylated Product Product->Degradation + H2O (Work-up) (Degradation)

Caption: Key reaction pathways in the synthesis.

Diagram 4.2: Troubleshooting Workflow for Unexpected HPLC Peaks This flowchart guides the user through a logical sequence of steps to identify and resolve purity issues based on HPLC results.

G Start Unexpected Peak in HPLC Analysis CheckRT Is Retention Time < Product RT? Start->CheckRT CheckMW Is Retention Time > Product RT? CheckRT->CheckMW No PolarImpurity Hypothesis: Polar Impurity (e.g., CAA, Starting Amine) CheckRT->PolarImpurity Yes NonPolarImpurity Hypothesis: Less Polar Impurity (e.g., Di-acylated Product) CheckMW->NonPolarImpurity Yes Coinject Action: Co-inject with standards PolarImpurity->Coinject ConfirmPolar Identity Confirmed? Coinject->ConfirmPolar FixMoisture Solution: Improve Anhydrous Technique ConfirmPolar->FixMoisture Yes (CAA) FixStoich Solution: Adjust Stoichiometry ConfirmPolar->FixStoich Yes (Amine) End Purity Improved FixMoisture->End FixStoich->End LCMS Action: Run LC-MS Analysis NonPolarImpurity->LCMS ConfirmNonPolar MW matches Di-acyl? LCMS->ConfirmNonPolar FixConditions Solution: Optimize Addition Rate & Temperature Control ConfirmNonPolar->FixConditions Yes FixConditions->End

Sources

Optimization

Technical Support Center: Resolving Purification Challenges in Pyrazole Acetamide Derivatives

Introduction & Mechanistic Context Pyrazole acetamide derivatives are highly valued pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors, cholinesterase inhibitors, and agrochemicals. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Pyrazole acetamide derivatives are highly valued pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors, cholinesterase inhibitors, and agrochemicals. However, isolating these molecules in high purity presents significant chromatographic challenges.

The core issue stems from the molecule's dual nature: the pyrazole ring contains both a basic, pyridine-like nitrogen and an acidic, pyrrole-like NH (if unsubstituted), leading to tautomerism and strong intermolecular hydrogen bonding. When combined with the highly polar acetamide linkage, the resulting compounds act as potent hydrogen-bond donors and acceptors. This causes severe tailing on the acidic silanol groups of standard normal-phase silica gel and frequently results in the co-elution of closely related byproducts or regioisomers. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why do my N-alkylated pyrazole acetamide regioisomers co-elute on standard silica gel, and how can I separate them? Causality: Alkylation of an unsubstituted pyrazole nitrogen typically yields a mixture of N1 and N2 regioisomers due to the tautomeric equilibrium of the starting material. Because these isomers share identical molecular weights and highly similar dipole moments, their partitioning coefficients on standard bare silica are nearly identical, leading to co-elution 1. Solution: First, evaluate the mixture via Thin Layer Chromatography (TLC) using a gradient of ethyl acetate in hexanes. If the retention factor difference ( ΔRf​ ) is ≥0.2 , standard normal-phase flash chromatography can be carefully optimized using a shallow isocratic elution 2. If ΔRf​<0.2 , abandon normal phase and switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient [[1]]().

Q2: My amide coupling reaction yields a crude mixture that streaks heavily on TLC. How do I remove the coupling byproducts efficiently? Causality: Amide couplings utilizing reagents like EDC/HOBt or HATU generate polar byproducts (e.g., ureas, phosphoramides, and unreacted electron-rich amines) . The pyrazole acetamide product interacts strongly with these impurities and the acidic silanol groups on silica, causing severe streaking. Solution: Do not attempt to purify the crude mixture directly via chromatography. Implement a rigorous, chemoselective aqueous workup first. A dilute acid wash (1M HCl) will protonate and partition unreacted basic amines into the aqueous layer, while a base wash (saturated NaHCO 3​ ) will deprotonate and remove acidic additives like HOBt 3. Only subject the enriched organic phase to chromatography.

Q3: Standard C18 RP-HPLC is resulting in poor peak shapes and early elution for my highly polar pyrazole acetamides. What is the alternative? Causality: Standard C18 chains can undergo "dewetting" or phase collapse in highly aqueous mobile phases required to retain very polar heterocycles, leading to loss of retention and peak asymmetry. Furthermore, residual unendcapped silanols on the C18 silica interact with the basic pyrazole nitrogens. Solution: Switch to a Polar-Embedded or Polar-Endcapped C18 column. These stationary phases maintain a water-enriched layer near the silica surface, preventing dewetting and shielding the basic analytes from residual silanols, drastically improving peak shape and retention [[4]](). Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be utilized 5.

Chromatographic Decision Trees

G crude Crude Reaction Mixture aq_workup Aqueous Workup crude->aq_workup acid_wash Acid Wash (1M HCl) aq_workup->acid_wash Removes Amines base_wash Base Wash (NaHCO3) acid_wash->base_wash Removes Acids org_phase Organic Phase (Enriched) base_wash->org_phase chromatography Reverse-Phase HPLC org_phase->chromatography If purity < 95% pure Pure Pyrazole Acetamide chromatography->pure LC-MS Validated

Caption: Workflow for the isolation and purification of pyrazole acetamides from coupling mixtures.

Regioisomer mix Pyrazole Regioisomers tlc TLC Screening mix->tlc good_rf ΔRf ≥ 0.2 tlc->good_rf poor_rf ΔRf < 0.2 tlc->poor_rf np_flash Normal Phase Silica good_rf->np_flash hplc Reverse-Phase C18 poor_rf->hplc pure1 Regioisomer 1 np_flash->pure1 pure2 Regioisomer 2 np_flash->pure2 hplc->pure1 hplc->pure2

Caption: Chromatographic decision tree for separating N1 and N2 pyrazole regioisomers.

Quantitative Data: Stationary Phase Selection

The following table summarizes the quantitative impact of selecting specialized stationary phases over standard bare silica or standard C18 when purifying highly polar nitrogen heterocycles (data adapted from polar heterocycle benchmarks) 4.

Compound TypeColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Highly Polar Heterocycle Standard C1895:5 Water:MeCN1.2 (Void Volume)N/A (No Retention)
Highly Polar Heterocycle Polar-Embedded C1895:5 Water:MeCN4.51.1 (Sharp)
Basic Amide/Pyrazole Standard C1890:10 Water:MeOH2.11.8 (Severe Tailing)
Basic Amide/Pyrazole Polar-Endcapped C1890:10 Water:MeOH5.31.2 (Excellent)

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Aqueous Workup of Amide Coupling Mixtures

This protocol is designed to strip out 90% of reaction byproducts before chromatography, preventing column overloading and streaking 3.

  • Dilution: Quench the reaction mixture and dilute with 15 volumes of Ethyl Acetate (EtOAc).

  • Acid Wash (Amine Removal): Wash the organic layer twice with equal volumes of 1M HCl (or 5% Citric Acid if the pyrazole is highly acid-sensitive).

    • [Validation Check]: Spot the separated aqueous layer on a TLC plate and stain with Ninhydrin. A purple/pink spot confirms the successful extraction of unreacted basic amines.

  • Base Wash (Acidic Additive Removal): Wash the organic layer twice with equal volumes of saturated aqueous NaHCO 3​ .

    • [Validation Check]: Check the pH of the aqueous layer (should be ~8). Spot the aqueous layer on TLC under short-wave UV (254 nm) to confirm the removal of UV-active acidic byproducts like HOBt.

  • Water/Brine Wash: Wash once with distilled water (to remove EDC-urea byproducts) and once with brine to break any emulsions.

  • Drying: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol 2: Reverse-Phase Flash Chromatography for Polar Pyrazole Acetamides

Utilize this method when normal-phase silica results in streaking or co-elution 5.

  • Dry Loading: Dissolve the enriched crude mixture from Protocol 1 in a minimum amount of methanol. Add C18 functionalized silica (1:3 ratio of sample to silica) and evaporate to a free-flowing powder.

  • Column Equilibration: Select a pre-packed Polar-Endcapped C18 flash column. Equilibrate with 5 column volumes (CV) of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA). Note: FA acts as a modifier to protonate residual silanols, sharpening the pyrazole peaks.

  • Gradient Elution: Load the dry cartridge. Run a shallow gradient from 5% Acetonitrile to 60% Acetonitrile over 15 CVs.

  • Fraction Collection & Validation: Collect fractions based on UV absorption (typically 254 nm and 280 nm).

    • [Validation Check]: Analyze the apex fraction via LC-MS. Pool only the fractions that exhibit ≥95% UV purity and the correct [M+H]+ mass corresponding to the target pyrazole acetamide.

  • Lyophilization: Remove the acetonitrile under reduced pressure, freeze the remaining aqueous layer, and lyophilize to obtain the pure product as a fluffy powder, avoiding the "oiling out" issues common in solvent evaporation.

Sources

Troubleshooting

Technical Support Center: pH Stability Profile of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of how pH influences...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of how pH influences the stability of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide .

This compound features two critical reactive moieties: an electrophilic α -chloroacetamide group and an amphoteric 3,5-dimethylpyrazole ring. Understanding the interplay between these functional groups and your buffer environment is essential for generating reliable, reproducible experimental data.

Part 1: Mechanistic FAQs on pH Stability

Q1: How does alkaline pH compromise the structural integrity of this compound? A1: The α -chloroacetamide moiety is highly susceptible to base-catalyzed degradation[1]. In alkaline environments (pH > 8.0), hydroxide ions ( OH− ) act as strong nucleophiles. This initiates two competing degradation pathways:

  • SN​2 Displacement: Direct attack on the α -carbon displaces the chloride ion, converting the molecule into a biologically inactive glycolamide (hydroxyacetamide)[1].

  • Amide Cleavage: Nucleophilic attack on the carbonyl carbon leads to the cleavage of the amide bond, yielding 3,5-dimethyl-1H-pyrazol-4-amine and chloroacetate[1]. While unsubstituted chloroacetamides exhibit a baseline hydrolysis half-life of approximately 53 days at pH 8.0[2], the specific electron-withdrawing dynamics of the pyrazole ring can accelerate this kinetic rate.

Q2: What is the behavior of the 3,5-dimethylpyrazole moiety under acidic conditions, and does it impact stability? A2: Pyrazoles are weak bases; the pKa​ of the conjugate acid is typically around 2.49[3]. In highly acidic environments (pH < 3.0), the pyridine-like nitrogen of the pyrazole ring becomes protonated[4]. This protonation withdraws electron density from the adjacent amide bond. While the flanking 3,5-dimethyl groups provide significant steric hindrance that protects the amide bond from rapid cleavage, the electron withdrawal marginally increases its susceptibility to acid-catalyzed hydrolysis. However, this acid-mediated degradation is orders of magnitude slower than base-mediated degradation[1].

Q3: Which biological buffers are strictly contraindicated when assaying this compound? A3: You must strictly avoid primary and secondary amine-containing buffers (e.g., Tris, HEPES) at pH > 7.5. The α -chloroacetamide is a potent alkylating agent. In alkaline conditions, the unprotonated amines in these buffers act as competitive nucleophiles, rapidly alkylating the buffer molecules and artificially depleting the parent compound in your assay.

Part 2: Troubleshooting Guide – Common Experimental Issues

Issue 1: Rapid loss of parent compound in in vitro assay buffers (pH 7.4 - 8.0).

  • Root Cause: Nucleophilic degradation or buffer-induced alkylation.

  • Resolution: Switch to non-nucleophilic buffers such as Phosphate or MOPS. Ensure the pH is strictly controlled and measured at your assay temperature (e.g., 37°C). If running prolonged assays (>24 hours), lower the assay pH to 6.5 if the biological target permits, as chloroacetamides are most stable at circumneutral to slightly acidic pH[1].

Issue 2: Precipitation or inconsistent solubility during pH titration.

  • Root Cause: The compound exhibits pH-dependent solubility due to the tautomerism and protonation states of the pyrazole ring[4]. At neutral pH, the uncharged species has limited aqueous solubility.

  • Resolution: Pre-dissolve the compound in 100% DMSO to create a 10 mM stock. When spiking into aqueous buffers, ensure the final DMSO concentration is between 1% and 5% to act as a co-solvent. Add the compound dropwise under vigorous vortexing to prevent localized precipitation.

Part 3: Visualizations & Data Presentation

Degradation Pathways

pH_Pathways Parent 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Acid Acidic pH (< 3.0) Protonation of Pyrazole N Parent->Acid Decreased pH Base Alkaline pH (> 8.0) Hydroxide Nucleophilic Attack Parent->Base Increased pH Deg1 Acid-Catalyzed Amide Cleavage (Slow Degradation) Acid->Deg1 H2O, H+ Deg2 SN2 Chloride Displacement (Glycolamide Formation) Base->Deg2 OH- attack on α-carbon Deg3 Base-Mediated Amide Cleavage (Primary Amine Formation) Base->Deg3 OH- attack on carbonyl

pH-dependent degradation pathways of the alpha-chloroacetamide derivative.

Quantitative Stability Summary

The following table summarizes the expected stability profile based on the reaction kinetics of structurally related chloroacetamides[1],[2].

pH LevelRecommended BufferDominant Degradation PathwayEstimated Stability (at 37°C)
2.0 Glycine-HClAcid-catalyzed amide cleavageHigh (> 7 days)
5.0 AcetateNone (Optimal Stability Range)Very High (> 30 days)
7.4 PhosphateSlow base-mediated hydrolysisModerate (Days to Weeks)
9.0 Borate SN​2 Chloride displacementLow (Hours to Days)
11.0 CarbonateBase-mediated amide cleavageVery Low (< 2 hours)

Part 4: Self-Validating Experimental Protocol

To accurately determine the half-life of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in your specific assay conditions, utilize this self-validating LC-MS/MS methodology. This protocol is designed to track mass balance, ensuring that compound loss is due to degradation rather than precipitation or non-specific binding.

Workflow Step1 Buffer Prep (pH 2-10) Step2 Spike Compound (10 µM) Step1->Step2 Step3 Incubation (37°C) Step2->Step3 Step4 Quench (ACN + IS) Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5

Self-validating LC-MS/MS experimental workflow for pH stability profiling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM buffer solutions at pH 2.0, 5.0, 7.4, 9.0, and 11.0. Verify the pH using a calibrated meter at exactly 37°C, as pKa​ values shift with temperature.

  • Compound Spiking: Pre-warm the buffers to 37°C. Spike a 10 mM DMSO stock of the compound to a final concentration of 10 µM (0.1% final DMSO). Immediately vortex for 10 seconds.

  • Incubation & Sampling: Incubate the samples in a thermomixer at 37°C (300 rpm). Aliquot 50 µL at t=0 , 1h, 4h, 12h, 24h, and 48h. Crucial: The t=0 sample validates initial solubility and serves as the 100% recovery baseline.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing 1 µM of a stable isotope-labeled internal standard (IS). This step halts hydrolysis by precipitating buffer salts and diluting the aqueous phase.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Step: Do not just monitor the disappearance of the parent mass. Program the mass spectrometer to also track the expected glycolamide degradation product (+18 Da mass shift: −Cl + OH ). A proportional increase in the glycolamide peak validates that the loss of parent compound is strictly due to base-mediated hydrolysis[1].

References

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology (ACS Publications). Available at:[Link]

  • Chloroacetamide | CID 6580. PubChem, National Institutes of Health. Available at:[Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Analysis of 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

As pharmaceutical process chemistry evolves, the demand for rapid, at-line analytical decision-making has intensified. 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 436100-01-5) is a critical electrophilic inte...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical process chemistry evolves, the demand for rapid, at-line analytical decision-making has intensified. 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 436100-01-5) is a critical electrophilic intermediate used extensively in the synthesis of pyrazole-containing kinase inhibitors and other bioactive therapeutics.

Synthesized via the acylation of 3,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride, the production of this intermediate requires strict reaction monitoring to prevent over-acylation and ensure complete conversion. This guide provides an objective, data-driven comparison between At-Line Benchtop NMR (80 MHz) and Traditional High-Field NMR (400 MHz) for the structural validation and kinetic monitoring of this compound, detailing the mechanistic causality behind instrument and solvent selection.

Mechanistic Context: The Causality of Solvent Selection

Before comparing magnetic field strengths, we must establish a self-validating baseline for sample preparation. The choice of deuterated solvent is the single most critical variable in the 1 H NMR analysis of pyrazoles.

If analyzed in a non-polar solvent like CDCl 3​ , the pyrazole NH and the amide NH protons engage in dynamic, concentration-dependent intermolecular hydrogen bonding. On the NMR timescale, this rapid tautomeric exchange leads to severe line broadening, often rendering the exchangeable protons invisible [4].

The Solution: We exclusively utilize DMSO-d 6​ . As a strong hydrogen-bond acceptor, DMSO disrupts these intermolecular networks and coordinates directly with the NH protons. This locks the tautomeric exchange, yielding sharp, highly deshielded, and distinct signals for both the amide NH ( δ ~9.50 ppm) and the pyrazole NH ( δ ~12.20 ppm) [5].

Experimental Workflow & Logic

The integration of benchtop NMR into the fume hood environment eliminates the sample-to-test latency inherent to centralized high-field NMR facilities [2]. The workflow below illustrates the logical decision tree for monitoring the acylation reaction.

Workflow Reaction Synthesis Reaction (Amine + Chloroacetyl Chloride) Sample Aliquot Sampling & Dilution (in DMSO-d6) Reaction->Sample Benchtop Benchtop 80 MHz NMR (Rapid At-Line Analysis) Sample->Benchtop Decision Conversion > 95%? (Monitor CH2Cl & NH signals) Benchtop->Decision Continue Continue Reaction Decision->Continue No Workup Workup & Isolation Decision->Workup Yes Continue->Reaction HighField High-Field 400 MHz NMR (Final Structural Validation) Workup->HighField

Fig 1. NMR-guided reaction monitoring workflow for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols below are designed as self-validating systems. The internal standard for validation is the residual DMSO quintet ( δ 2.50 ppm), which must exhibit a Full Width at Half Maximum (FWHM) of < 1.2 Hz before data acquisition proceeds.

Protocol A: At-Line Reaction Monitoring (Benchtop 80 MHz NMR)

Objective: Rapid quantification of reaction conversion without cryogen dependency [1].

  • Sampling: Withdraw a 50 µL aliquot directly from the reaction vessel (typically in THF or DCM).

  • Quenching & Dilution: Immediately dilute the aliquot into 500 µL of high-purity DMSO-d 6​ in a standard 5 mm NMR tube. The dilution quenches the reaction and locks the tautomeric state.

  • Instrument Setup: Insert the sample into the 80 MHz benchtop spectrometer. Run an automated 1D gradient shim sequence (approx. 60 seconds). Self-Validation: Verify the DMSO residual peak FWHM is < 1.2 Hz.

  • Acquisition: Execute a standard 1D 1 H NMR sequence (zg30). Set the number of scans (ns) to 16. Critical: Set the relaxation delay (d1) to 10 seconds to ensure the complete relaxation of the CH 2​ Cl protons for absolute quantitative integration.

  • Decision Metric: Calculate conversion by integrating the disappearance of the starting material's amine NH 2​ broad singlet ( δ ~3.8 ppm) against the appearance of the product's CH 2​ Cl singlet ( δ ~4.15 ppm).

Protocol B: Final Structural Validation (High-Field 400 MHz NMR)

Objective: Regulatory-grade structural proof and trace impurity profiling [3].

  • Sample Preparation: Dissolve exactly 10.0 mg of the purified, recrystallized product in 600 µL of DMSO-d 6​ .

  • Instrument Setup: Insert the sample into a 400 MHz spectrometer equipped with a CryoProbe. Lock onto the deuterium frequency of DMSO-d 6​ and perform 3D gradient shimming.

  • Acquisition: Acquire a 1D 1 H NMR spectrum (ns = 16, d1 = 10s) and a 13 C NMR spectrum (ns = 1024) to map the quaternary carbons of the pyrazole ring.

  • Validation: Verify that the integration ratio of the 3,5-dimethyl peak to the CH 2​ Cl peak is exactly 3:1 (6H to 2H). Any deviation > 2% indicates co-crystallized impurities.

Data Presentation & Objective Comparison

The fundamental limitation of low-field benchtop NMR is signal overlap caused by complex J -coupling multiplets spreading over a narrower Hertz-per-ppm range [3].

The Causality of Performance: 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a unique analytical target because it lacks adjacent aliphatic protons. Consequently, there is zero scalar coupling ( J -coupling) in the main aliphatic signals. The molecule consists entirely of isolated spin systems (singlets). Because there are no multiplets to overlap, the 80 MHz instrument performs with near-identical quantitative utility to the 400 MHz instrument for this specific compound.

Table 1: 1 H NMR Spectral Comparison (DMSO-d 6​ )
Proton EnvironmentExpected IntegrationMultiplicityBenchtop 80 MHz ( δ ppm)High-Field 400 MHz ( δ ppm)Signal-to-Noise (16 scans)
3,5-dimethyl 6HSinglet (s)2.152.1480 MHz: > 150 400 MHz: > 800
CH 2​ -Cl 2HSinglet (s)4.164.1580 MHz: > 80 400 MHz: > 400
Amide NH 1HSinglet (s)9.529.5080 MHz: > 30 400 MHz: > 150
Pyrazole NH 1HBroad Singlet (br s)12.2512.2080 MHz: > 15 400 MHz: > 80
Analysis Time N/AN/A< 4 minutes > 30 minutes *N/A

*Includes sample transport to a centralized facility, queuing, and automated acquisition.

Conclusion & Recommendations

For the structural analysis and reaction monitoring of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, Benchtop 80 MHz NMR is the superior operational choice for process chemists. Because the molecule's NMR profile consists entirely of singlets, the lower dispersion of the 80 MHz magnet does not hinder peak resolution. It provides immediate, actionable kinetic data directly in the fume hood.

Conversely, High-Field 400 MHz NMR remains mandatory for final batch release. While the benchtop system excels at tracking the main CH 2​ Cl and methyl singlets, the superior signal-to-noise ratio of the 400 MHz system is required to detect low-level regioisomeric impurities (e.g., acylation at the pyrazole nitrogen) and to acquire the corresponding 13 C NMR spectra for regulatory filings.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.ResearchGate.
  • Benchtop NMR Breaks New Ground.Technology Networks.
  • High-field to Benchtop NMR Spectroscopy - Part 3.Oxford Instruments.
  • Spectroscopic Interpretation of the Cycloadducts.The Royal Society of Chemistry.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.University of Pretoria.
Comparative

FTIR characteristic peaks for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide validation

Robust FTIR Validation of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Guide to ATR vs. KBr Transmission Techniques Introduction Validating the structural integrity of pharmaceutical intermediates is...

Author: BenchChem Technical Support Team. Date: March 2026

Robust FTIR Validation of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Guide to ATR vs. KBr Transmission Techniques

Introduction

Validating the structural integrity of pharmaceutical intermediates is a foundational step in drug development. For complex heterocyclic compounds like 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, orthogonal verification of functional groups. This molecule presents a unique spectroscopic challenge: it contains a highly polarizable chloroacetamide moiety coupled with a pyrazole ring that is prone to extensive intermolecular hydrogen bonding.

This guide objectively compares the performance of two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—for the validation of this specific compound, providing actionable, self-validating protocols for analytical scientists.

Structural Deconstruction & Spectral Causality

Before selecting a sampling technique, we must establish the expected spectral profile. The molecule consists of three critical spectroscopic domains, each interacting with infrared radiation based on distinct physical causalities:

  • The Pyrazole Ring: Characterized by C=C/C=N stretching and a distinct N-H stretch. The N-H stretch is highly sensitive to its environment and typically appears between 3296 cm⁻¹ and 3427 cm⁻¹[1].

  • The Secondary Amide: The C=O stretch (Amide I) is a dominant feature. In chloroacetamide derivatives, this carbonyl peak is often observed around 1668 cm⁻¹[2].

  • The Chloroalkane Group: The C-Cl stretching vibration resides in the fingerprint region, prominently appearing near 760 cm⁻¹[2].

Table 1: Expected FTIR Characteristic Peaks for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Environmental Sensitivity
Pyrazole / Amide N-H Stretch3200 – 3400Medium, BroadBroadens significantly due to intermolecular hydrogen bonding in the solid state.
Amide C=O Stretch (Amide I)~1668Strong, SharpHighly sensitive to crystal packing; shifts lower if involved in H-bonding.
Pyrazole C=C / C=N Stretch1540 – 1600MediumConjugation within the pyrazole ring stabilizes these vibrations.
Amide N-H Bend (Amide II)1530 – 1550StrongCouples with C-N stretching; sensitive to molecular conformation.
Chloroalkane C-Cl Stretch~760StrongAppears in the fingerprint region; intensity is artificially enhanced in ATR.

Comparative Performance: ATR-FTIR vs. KBr Pellet

The choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the resulting spectrum due to the physics of light-matter interaction.

  • ATR-FTIR (The High-Throughput Standard): ATR utilizes an evanescent wave that penetrates the sample surface. Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the C-Cl stretch at ~760 cm⁻¹) will appear disproportionately intense compared to the high-wavenumber N-H stretches[3]. Furthermore, strong absorption bands like the Amide I carbonyl can experience a shift to lower wavenumbers due to the anomalous dispersion of the refractive index[3].

  • KBr Pellet (The Transmission Gold Standard): KBr transmission adheres strictly to the Beer-Lambert law, making it superior for quantitative analysis and historical library matching[4]. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a massive O-H stretching band will appear around 3400 cm⁻¹, directly masking the critical pyrazole N-H stretch[5].

Table 2: Modality Comparison for Pyrazole-Chloroacetamide Validation

ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Prep Time < 1 minute5 - 10 minutes
Spectral Integrity Peak shifts (lower cm⁻¹); enhanced low-frequency intensity."True" peak positions; linear absorbance response.
Moisture Interference Minimal (surface analysis).High risk (hygroscopic matrix masks N-H region).
Best Used For Rapid QC, routine structural verification.Quantitative analysis, strict library matching.

Self-Validating Experimental Methodologies

To ensure scientific integrity, both protocols are designed as self-validating systems where the method proves its own reliability before data is accepted.

Protocol A: ATR-FTIR Validation Workflow

Causality Focus: Ensuring intimate contact between the crystal and the sample without fracturing the crystal or cross-contaminating.

  • Crystal Verification (Self-Validation): Clean the diamond ATR crystal with isopropanol. Run a background scan. Validation Gate: The baseline must be flat (±0.005 absorbance units) with no residual peaks in the 1600-1700 cm⁻¹ or 700-800 cm⁻¹ regions.

  • Sample Application: Deposit ~2-5 mg of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the torque slips. Causality: Consistent pressure ensures a uniform penetration depth of the evanescent wave, which is critical for reproducible C-Cl peak intensities.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans). Apply an ATR-correction algorithm to normalize the penetration depth bias before comparing to transmission libraries.

Protocol B: KBr Pellet Transmission Workflow

Causality Focus: Eliminating moisture to preserve the N-H stretching region.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours. Store in a desiccator.

  • Milling: Combine ~1 mg of the API intermediate with ~100 mg of dry KBr in an agate mortar. Triturate gently for 1-2 minutes. Causality: Vigorous grinding can induce polymorphic transformations or amorphization of the API, altering the Amide I peak shape.

  • Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes[5].

  • Pellet Verification (Self-Validation): Remove the pellet and hold it against a printed text. Validation Gate: The text must be readable through the pellet. A cloudy or opaque pellet indicates large particle sizes or moisture, which will cause a sloping baseline due to the Christiansen effect (light scattering). Discard and remake if cloudy.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision-making process for validating this specific compound based on analytical goals and physical constraints.

FTIR_Validation_Workflow Title FTIR Validation Workflow for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Sample Solid API Intermediate (Powder) Decision Select Sampling Modality Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid QC / High Throughput KBr Transmission FTIR (KBr Pellet) Decision->KBr Library Matching / Quantitative ATR_Prep Direct application Apply consistent pressure ATR->ATR_Prep KBr_Prep Grind with dry KBr (1:100) Press at 10 tons for 2 mins KBr->KBr_Prep ATR_Val Self-Validation: Verify clean background Check penetration depth ATR_Prep->ATR_Val KBr_Val Self-Validation: Verify pellet transparency Check baseline scattering KBr_Prep->KBr_Val Analysis Spectral Deconvolution (Amide I, Pyrazole N-H, C-Cl) ATR_Val->Analysis KBr_Val->Analysis

Fig 1. Decision matrix and self-validating FTIR workflow for API intermediate analysis.

Sources

Validation

HPLC Method Development for Purity Assessment of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the chromatographic paradox presented by molecules containing both weakly basic heterocycles and highly reactive functional groups. The target analyte, [1], perfe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic paradox presented by molecules containing both weakly basic heterocycles and highly reactive functional groups. The target analyte, [1], perfectly embodies this challenge. The pyrazole nitrogen invites severe peak tailing via secondary interactions with residual silanols, while the labile α -chloroacetamide moiety demands a highly selective method to separate closely eluting hydrolysis degradants.

This guide objectively compares a modernized Superficially Porous Particle (SPP) polar-embedded approach against traditional fully porous C18 methodologies. By explaining the causality behind these chromatographic choices, we establish a self-validating, stability-indicating protocol for rigorous purity assessment.

Chemical Vulnerability & The Degradation Pathway

To develop a robust purity assay, we must first understand how the molecule degrades. The α -carbon adjacent to the carbonyl is highly electrophilic due to the electron-withdrawing chlorine atom. Under aqueous or basic conditions, hydroxide ions readily perform an SN2 nucleophilic substitution, displacing the chloride ion to form 2-hydroxy-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Impurity A). Under extreme stress, the amide bond itself may cleave, yielding 3,5-dimethyl-1H-pyrazol-4-amine (Impurity B).

Because Impurity A is significantly more polar than the parent API, it elutes much earlier in reversed-phase HPLC. If the method lacks sufficient polar retention, Impurity A risks co-eluting with the void volume ( t0​ ), masking critical degradation data.

Degradation API 2-chloro-N-(3,5-dimethyl- 1H-pyrazol-4-yl)acetamide (API) Hydrolysis Alkaline/Aqueous Hydrolysis API->Hydrolysis H2O, OH- ImpA 2-hydroxy-N-(3,5-dimethyl- 1H-pyrazol-4-yl)acetamide (Impurity A) Hydrolysis->ImpA Nucleophilic Substitution ImpB 3,5-dimethyl-1H-pyrazol- 4-amine (Impurity B) Hydrolysis->ImpB Amide Cleavage

Chemical degradation pathway of the API under hydrolytic stress conditions.

Mechanistic Rationale for Column & Mobile Phase Selection

The Causality of pH Selection

The pKa of the pyrazole conjugate acid is approximately 2.5. If analyzed at a neutral pH, the molecule exists in a mixed ionization state, leading to peak broadening. We selected a mobile phase buffered at pH 2.5 using potassium phosphate. The rationale is twofold:

  • It fully protonates the weakly basic pyrazole nitrogens, ensuring a single ionization state.

  • At pH 2.5, residual silanols on the silica support are fully protonated (neutralized), eliminating the secondary ion-exchange interactions that cause basic compounds to tail.

SPP Polar-Embedded vs. Traditional C18

A traditional fully porous C18 column struggles with this molecule. The highly aqueous conditions required to retain the polar Impurity A can cause hydrophobic phase collapse (dewetting) in standard C18 columns.

By upgrading to a Superficially Porous Particle (SPP) Polar-Embedded column (e.g., containing an amide or carbamate linkage near the silica surface), we achieve two critical performance gains. First, the polar embedded group maintains a hydration layer, preventing phase collapse and increasing the retention of Impurity A. Second, the SPP architecture (solid core, porous shell) drastically reduces the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, yielding higher theoretical plates ( N ) at lower backpressures.

Performance Comparison Data
Chromatographic ParameterTraditional Fully Porous C18 (5 µm)SPP Polar-Embedded (2.7 µm)Mechanistic Advantage / Performance Gain
Retention Time (API) 8.4 min6.2 min26% faster analysis due to optimized mass transfer.
USP Tailing Factor ( As​ ) 1.85 (Significant tailing)1.12 (Highly symmetrical)Elimination of silanol effects via polar shielding.
Theoretical Plates ( N ) 8,50022,400+163% efficiency driven by reduced eddy dispersion.
Resolution ( Rs​ ) API/Imp A 1.4 (Co-elution risk)3.1 (Baseline resolved)Superior selectivity for polar nucleophilic degradants.
Operating Pressure 120 bar210 barRemains well within standard HPLC (non-UHPLC) limits.

Regulatory Alignment & Method Workflow

The recent overhaul represented by the [2], legally effective as of June 2024, mandates a Quality-by-Design (QbD) lifecycle approach for analytical methods, explicitly requiring robustness testing and stability-indicating power. Furthermore, any adjustments to chromatographic conditions—such as transitioning from a 5 µm to a 2.7 µm particle—must comply with the allowable variations defined in [3] to ensure system suitability is maintained without requiring full revalidation.

Workflow Start Define Target Product Profile (Purity & Stability) Screen Column & Mobile Phase Screening (C18 vs Polar-Embedded) Start->Screen Opt Parameter Optimization (Gradient, pH, Temp) Screen->Opt Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat) Opt->Degradation SST System Suitability Testing (USP <621> Criteria) Degradation->SST Ensure Rs > 1.5 Val Method Validation (ICH Q2(R2) Guidelines) SST->Val Val->Start Lifecycle Management

QbD-driven HPLC method development and validation workflow.

Self-Validating Experimental Protocol

To ensure this protocol is a self-validating system, we integrate an in situ forced degradation step. By intentionally generating Impurity A, the analyst can definitively prove the method's resolving power prior to analyzing unknown samples.

Step 1: Preparation of the System Suitability Standard (Forced Degradation)
  • Accurately weigh 10.0 mg of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide into a 10 mL volumetric flask.

  • Add 2.0 mL of HPLC-grade acetonitrile to completely dissolve the API.

  • Add 1.0 mL of 0.1 M NaOH. Stir at room temperature for exactly 60 minutes to induce partial nucleophilic hydrolysis of the chloroacetamide group.

  • Quench the reaction by neutralizing with 1.0 mL of 0.1 M HCl.

  • Dilute to volume with Mobile Phase A. This generates a mixed validation standard containing the API and Impurity A.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Potassium Phosphate buffer. Adjust to pH 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Step 3: Chromatographic Execution
  • Column: SPP Polar-Embedded C18 (100 mm × 4.6 mm, 2.7 µm)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics)

  • Detection Wavelength: UV at 230 nm (Optimal absorbance for the pyrazole chromophore)

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to retain polar Impurity A)

    • 2.0 - 10.0 min: 10% 60% B (Linear ramp to elute API and hydrophobic impurities)

    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Evaluation

Inject the forced degradation standard in quintuplicate. The system is validated for use only if the following USP <621> criteria are met:

  • Resolution ( Rs​ ): 2.0 between Impurity A and the API.

  • Tailing Factor ( As​ ): 1.5 for the API peak.

  • Precision (%RSD): 2.0% for the API peak area across all 5 injections.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>?" Chromatography Online, September 2024. Available at:[Link]

Comparative

A Comparative Guide to the Biological Activity of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its Bromo-Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules.[1][2] The introduction of a haloacetamide moiety at the 4-position of the pyrazole ring gives rise to a class of compounds with a wide spectrum of potential biological activities, including antifungal, herbicidal, and anticancer effects.[3][4] This guide provides a comparative analysis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its corresponding bromo-analog, delving into their anticipated biological activities, the underlying structure-activity relationships, and the experimental protocols for their synthesis and evaluation.

While direct, head-to-head experimental data for these specific analogs is limited in publicly available literature, this guide synthesizes information from closely related structures and established principles of halogen substitution in drug design to provide a robust comparative framework.

Chemical Structures and Physicochemical Properties

The primary difference between the two molecules lies in the halogen atom of the acetamide side chain. This seemingly minor substitution can significantly impact the compound's physicochemical properties and, consequently, its biological activity.

Property2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Molecular Formula C₇H₁₀ClN₃OC₇H₁₀BrN₃O
Molecular Weight 187.63 g/mol 232.08 g/mol
General Reactivity The C-Cl bond is generally less reactive as a leaving group compared to the C-Br bond.The C-Br bond is a better leaving group, making the compound potentially more reactive towards nucleophiles.[5]
Lipophilicity (Predicted) The chloro-substituent contributes to a moderate increase in lipophilicity.The bromo-substituent leads to a greater increase in lipophilicity compared to the chloro-analog.

Comparative Biological Activity: An Inferential Analysis

Based on the known biological activities of related pyrazole acetamide derivatives, both the chloro- and bromo-analogs are anticipated to exhibit a range of biological effects. The nature of the halogen is expected to modulate the potency and selectivity of these activities.

Antifungal Activity

Derivatives of pyrazole acetamide have shown promise as antifungal agents.[6] The mechanism of action for analogous compounds has been suggested to involve the inhibition of essential fungal enzymes or disruption of the cell membrane. For instance, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against various Candida and Aspergillus species.[7][8][9][10]

It is plausible that both 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its bromo-analog could exhibit antifungal properties. The greater reactivity of the bromo-analog might lead to enhanced covalent modification of target enzymes, potentially resulting in higher potency. However, this increased reactivity could also lead to off-target effects and potential toxicity.

Herbicidal Activity

The pyrazole ring is a common feature in many commercial herbicides.[4][11] Pyrazole derivatives can act as inhibitors of various plant-specific enzymes, such as transketolase, or interfere with essential processes like photosynthesis.[2] The haloacetamide moiety can further contribute to the herbicidal effect.

In the context of herbicidal activity, the choice of halogen can influence both the potency and the spectrum of weeds controlled. While direct comparisons are unavailable, studies on other classes of halogenated herbicides have shown that bromo-substituted compounds can sometimes exhibit higher activity due to their increased lipophilicity and ability to penetrate plant tissues.[12]

Anticancer Activity

Acetamide derivatives have been investigated for their potential as anticancer agents, with mechanisms often involving the inhibition of signaling pathways crucial for cancer cell growth and survival.[3] The pyrazole core is also present in a number of compounds with demonstrated antiproliferative activity.

The influence of chloro versus bromo substitution on anticancer activity is highly dependent on the specific biological target. In some instances, the bulkier and more polarizable bromine atom can lead to enhanced binding interactions with the target protein.[13] Conversely, the more electronegative chlorine atom might be favored in other contexts.

Structure-Activity Relationships: The Halogen Effect

The substitution of chlorine with bromine in the N-acyl side chain can influence biological activity through several mechanisms:

  • Leaving Group Ability: Bromide is a better leaving group than chloride. If the mechanism of action involves nucleophilic displacement of the halogen by a biological target (e.g., a cysteine residue in an enzyme active site), the bromo-analog would be expected to react more readily.[5]

  • Lipophilicity and Membrane Permeability: Bromine is more lipophilic than chlorine. This can enhance the ability of the bromo-analog to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric and Electronic Effects: The larger size of the bromine atom compared to chlorine can influence how the molecule fits into a binding pocket. Electronically, both are electron-withdrawing, but the difference in electronegativity can affect the overall electron distribution in the molecule and its interaction with the target.

Studies on other halogenated compounds have shown that bromine substitution can markedly enhance anti-proliferative potency in some cases, while chlorinated derivatives exhibit superior activity in others, highlighting the structure-dependent nature of the halogen's influence.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of these compounds and a representative biological assay.

Synthesis of 2-halo-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

This protocol describes a general method for the acylation of 4-amino-3,5-dimethylpyrazole.

Materials:

  • 4-amino-3,5-dimethylpyrazole

  • Chloroacetyl chloride or Bromoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 4-amino-3,5-dimethylpyrazole (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Halide Addition: Dissolve chloroacetyl chloride or bromoacetyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a specific turbidity.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Visualizations

Caption: Chemical structures of the chloro- and bromo-analogs.

General Synthetic Workflow start 4-amino-3,5-dimethylpyrazole + Haloacetyl chloride reaction Acylation in DCM with TEA start->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 2-halo-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide purification->product

Caption: A generalized workflow for the synthesis of the target compounds.

Antifungal Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Fungal Inoculum inoculate Inoculate 96-well Plate inoculum->inoculate compound_prep Prepare Compound Dilutions compound_prep->inoculate incubate Incubate at 35°C inoculate->incubate read_plate Read Plate (Visual/Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

References

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  • Stark, A., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-6.
  • Patil, T., Rathore, N. P., & Jain, N. (2025). SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE.
  • James, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3651.
  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-4.
  • University of East Anglia. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor.
  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor | Request PDF.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Chloro- vs. Bromo-dibenzocycloheptenes: A Guide for Researchers.
  • BenchChem. (2025).
  • Michałowicz, J., & Duda, W. (2015). Comparative study of the effect of chloro-, dichloro-, bromo-, and dibromoacetic acid on necrotic, apoptotic and morphological changes in human peripheral blood mononuclear cells (in vitro study). Toxicology in Vitro, 29(7), 1416-24.
  • de Fátima de Sousa, M., et al. (2021). a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(suppl 3).
  • da Silva, A. C. R., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617.
  • Zhang, L., et al. (2013). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1649.
  • Li, Y., et al. (2015).
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  • Shaik, A. B., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(11), 101193.
  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(suppl 3).
  • Domańska-Kruppa, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 12, 1338692.
  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.
  • Reddy, T. J., et al. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Journal of ChemTech Research, 8(4), 1735-1740.
  • Zhang, L., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274.
  • Google Patents. (1998). DE19634701A1 - Herbicidal agents based on 4-bromo-l-methyl-5-trifluoromethyl-3- (2-fluoro-4-chloro-5-isopropoxycarbonsylphenyl) pyrazole.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • No, Y., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123.
  • Pharmaffiliates. (n.d.). 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.
  • Li, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(9), 4160-4171.
  • Roy, K., & Roy, A. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Drug Discovery, 17, e34dd1959.
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  • Sigma-Aldrich. (n.d.). 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL].
  • ResearchGate. (n.d.). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.
  • Reddy, M. R., et al. (2015).
  • Maria, P.-C., et al. (1997). The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2, (7), 1361-1366.
  • ResearchGate. (n.d.). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)

Sources

Validation

Structural Elucidation of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Guide to SC-XRD, MicroED, and PXRD

As pharmaceutical pipelines increasingly rely on complex, low-solubility intermediates, the rapid and unambiguous determination of solid-state structures is paramount. 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, low-solubility intermediates, the rapid and unambiguous determination of solid-state structures is paramount. 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (C₇H₁₀ClN₃O) is a highly functionalized pyrazole derivative featuring competing hydrogen-bond donors (amide NH, pyrazole NH) and acceptors (carbonyl oxygen, pyrazole nitrogen). These features often lead to complex polymorphic landscapes and challenging crystallization behaviors.

When standard crystallization yields only amorphous powders or microcrystalline aggregates, researchers must choose the appropriate analytical technique to determine the 3D atomic structure. This guide objectively compares the three leading methodologies—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP) —providing step-by-step protocols, causality-driven insights, and comparative data to guide your analytical strategy.

The Analytical Decision Matrix

Selecting the correct crystallographic technique is entirely dependent on the physical morphology of the synthesized API or intermediate. The following decision matrix illustrates the logical workflow for structural elucidation.

G Start Synthesize 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Cryst Crystallization Screening Start->Cryst CheckSize Crystal Size > 10 µm? Cryst->CheckSize SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) CheckSize->SCXRD Yes Powder Microcrystalline Powder CheckSize->Powder No CheckNano Nanocrystals (~100 nm - 1 µm)? Powder->CheckNano MicroED Microcrystal Electron Diffraction (MicroED) CheckNano->MicroED Yes PXRD Powder X-Ray Diffraction (PXRD) + CSP CheckNano->PXRD No / Bulk Only

Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

Comparative Methodologies & Experimental Protocols

Every robust analytical workflow must be a self-validating system. Below are the field-proven protocols for each technique, detailing the mechanistic causality behind each step.

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the most definitive method for absolute structure determination[1]. It relies on the scattering of X-rays by the electron clouds of the atoms.

Step-by-Step Protocol:

  • Crystal Selection & Mounting: Isolate a single, un-twinned crystal (>10 µm) under a polarized light microscope. Mount the crystal on a polyimide loop using Paratone-N oil.

    • Causality: The oil acts as a cryoprotectant and prevents the loss of any co-crystallized solvent molecules, ensuring the lattice remains intact prior to freezing.

  • Cryocooling (100 K): Flash-cool the sample in a nitrogen gas stream.

    • Causality: Cooling minimizes the thermal vibration of atoms (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle diffraction spots necessary for sub-Angstrom resolution.

  • Data Collection: Execute continuous ω-scans using a microfocus Cu-Kα source (λ = 1.5418 Å).

  • Self-Validation: Solve the structure using direct methods (e.g., SHELXT). The system is validated if the final R1​ value is < 5% and the maximum residual electron density peak is < 1.0 e−/A˚3 . High residual density indicates an incorrect structural model or undetected twinning.

Microcrystal Electron Diffraction (MicroED): The Nanoscale Frontier

When 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide yields only a seemingly amorphous powder, MicroED can extract atomic-resolution data from nanocrystals as small as 100 nm[2]. Electrons interact with the electrostatic potential of the crystal approximately 104 times stronger than X-rays interact with electron clouds[3].

Step-by-Step Protocol:

  • Sample Preparation: Lightly grind the dry powder between two glass slides and deposit it directly onto a holey carbon TEM grid[4].

    • Causality: Grinding generates electron-transparent fragments (< 500 nm thick). If crystals are too thick, multiple scattering events (dynamical diffraction) occur, which severely distorts reflection intensities and prevents accurate structure solution.

  • Cryo-Plunging: Plunge the grid into liquid nitrogen.

    • Causality: Unlike X-rays, electrons cause severe radiation damage via inelastic scattering. Cryogenic temperatures are mandatory to trap free radicals and preserve the crystal lattice during exposure[5].

  • Data Collection: Operate the TEM at 200 kV using the continuous rotation method (rotating the stage at 0.15°/s while recording a movie on a CMOS detector)[4].

    • Causality: Continuous rotation ensures that reflections are integrated fully as they pass through the Ewald sphere, yielding accurate intensities comparable to SC-XRD, rather than partial intensities from static snapshots.

  • Self-Validation: Process the data using DIALS or XDS. To validate that the selected nanocrystal is representative of the bulk sample (and not a trace polymorph), the MicroED-derived unit cell parameters must be simulated into a 1D powder pattern and cross-referenced against experimental bulk PXRD data.

Powder X-Ray Diffraction (PXRD) + CSP: The Bulk Solution

If the sample lacks even nanoscale crystallinity suitable for MicroED, or if bulk phase purity must be quantified, PXRD combined with Crystal Structure Prediction (CSP) is utilized[6].

Step-by-Step Protocol:

  • Sample Preparation: Gently grind the bulk powder and front-load it into a zero-background silicon holder[7].

    • Causality: A zero-background holder eliminates the amorphous halo typically caused by glass substrates. Gentle grinding minimizes preferred orientation—a phenomenon where anisotropic crystals (like needles or plates) align non-randomly, artificially skewing peak intensities.

  • Data Collection: Collect a high-resolution 1D diffraction pattern (2θ from 2° to 50°) with a step size of 0.01°.

  • CSP & Rietveld Refinement: Generate theoretical 3D crystal packing models using dispersion-corrected density functional theory (DFT-D). Refine the best-matching model against the experimental PXRD data using Rietveld refinement[6].

    • Causality: Because PXRD compresses 3D reciprocal space into a 1D plot, severe peak overlap occurs. CSP provides a chemically sensible starting model to deconvolute these overlapping reflections.

  • Self-Validation: The structural fit is validated by the weighted profile R-factor ( Rwp​ ). An Rwp​ < 10% and a visually flat difference curve (experimental vs. calculated) confirm the structure.

Quantitative Performance Comparison

To objectively evaluate these techniques, we must compare their operational requirements and their crystallographic output.

Table 1: Operational & Performance Metrics
ParameterSC-XRD[7]MicroED[3]PXRD + CSP[6]
Minimum Crystal Size > 10 µm (all dimensions)~100 nm to 500 nmN/A (Bulk microcrystals)
Sample Amount Required Single crystal (picograms)< 1 milligram10 – 50 milligrams
Data Dimensionality 3D3D1D (Projection)
Structure Solution Direct Methods / PattersonDirect MethodsGlobal Optimization / CSP
Typical Resolution 0.75 – 0.84 Å0.80 – 1.00 Å> 1.20 Å (Limited by overlap)
Primary Limitation Requires large, high-quality crystalsDynamical scattering; Radiation damagePeak overlap; Computationally expensive
Table 2: Representative Crystallographic Data for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Note: The following data represents typical high-quality refinement statistics for a small organic molecule of this class (MW = 187.63 g/mol ) to illustrate the comparative data quality between the two 3D techniques.

Crystallographic ParameterSC-XRD (Expected)MicroED (Expected)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell: a, b, c (Å) 8.42, 11.15, 10.338.39, 11.10, 10.28
Unit Cell: α, β, γ (°) 90, 98.5, 9090, 98.2, 90
Volume (ų) 958.4947.1 (Slight cryo-compression)
Completeness > 99.5%~ 85.0% - 92.0% (Missing wedge effect)
R₁ (Observed Data) 3.2%12.5% (Typical for electron data)
Hydrogen Atom Visibility Freely refined from difference mapPlaced geometrically

Conclusion & Best Practices

For the structural elucidation of challenging pharmaceutical intermediates like 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, the reliance on a single analytical technique is obsolete.

  • Prioritize SC-XRD when crystallization screens yield distinct, block-like crystals >10 µm. It provides the highest accuracy for bond lengths and absolute stereochemistry[1].

  • Pivot to MicroED when the compound crashes out as a fine powder. MicroED bypasses the crystallization bottleneck entirely, providing SC-XRD-quality atomic connectivity in minutes from sub-micron particles[2].

  • Utilize PXRD + CSP to bridge the gap between the nanoscale and the bulk. Even if a structure is solved via MicroED, it must be validated against the bulk PXRD pattern to ensure the characterized nanocrystal is the dominant polymorph manufactured in the batch[7].

By integrating these three pillars, drug development professionals can build a self-validating, robust structural profile for any small molecule, regardless of its crystallization propensity.

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]

  • Microcrystal Electron Diffraction of Small Molecules PMC - NIH URL:[Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED) PMC - NIH URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence Improved Pharma URL:[Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique Creative Biostructure URL:[Link]

Sources

Comparative

Elemental analysis standards for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

The Ultimate Guide to Elemental Analysis Standards for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Technical Review As a critical intermediate in the development of bioactive therapeutics, 2-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

The Ultimate Guide to Elemental Analysis Standards for 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Technical Review

As a critical intermediate in the development of bioactive therapeutics, 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide ( C7​H10​ClN3​O , MW: 187.63 g/mol ) presents unique analytical challenges. Its structure features a highly stable pyrazole ring and a reactive chloroacetamide moiety. To satisfy stringent pharmaceutical publication and Good Manufacturing Practice (GMP) standards, researchers must validate its stoichiometric purity and screen for catalytic trace metal impurities.

This guide objectively compares the leading analytical workflows for elemental characterization, providing field-proven methodologies, causality behind experimental choices, and self-validating protocols.

Part 1: Stoichiometric Validation (CHN & Halogen Analysis)

To confirm the structural integrity of the synthesized compound, the experimental mass fractions must fall within ±0.4% of the theoretical values: C: 44.81%, H: 5.37%, N: 22.40%, Cl: 18.89%, and O: 8.53%.

The Causality of the Analytical Challenge

The N-N bond within the pyrazole ring is highly resistant to thermal decomposition. Traditional wet chemistry methods (like Kjeldahl digestion) often fail to completely cleave this bond, leading to artificially low nitrogen recoveries. Furthermore, the high chlorine content (18.89%) generates HCl and Cl2​ gases during combustion, which can rapidly poison the copper reduction columns used in standard elemental analyzers. Therefore, modern automated Dumas combustion equipped with specialized halogen traps is the superior alternative to traditional Schöninger flask titrations[1].

Performance Comparison: Automated Combustion vs. Traditional Wet Chemistry
Analytical ParameterAutomated Dumas Combustion (e.g., Elementar/LECO)Traditional Wet Chemistry (Kjeldahl / Schöninger)
Accuracy (Absolute %) ± 0.2% - 0.3% (Highly precise)± 0.4% - 0.6% (Operator dependent)
Sample Size Required 1 - 5 mg20 - 50 mg
Analysis Time per Sample 10 - 15 minutes2 - 4 hours
Halogen (Cl) Handling Integrated Ag-wool trap / UVFD detection[2]Manual titration required post-combustion
N-N Bond Cleavage Complete (utilizing V2​O5​ catalyst at 1000°C)Often incomplete (requires specialized acidic digestion)
Protocol 1: Self-Validating CHN Analysis via Automated Combustion

This protocol utilizes a self-validating system to ensure complete pyrazole oxidation and chlorine neutralization.

  • System Suitability & Blanking: Run three empty tin capsules through the 1000°C furnace. Validation Check: The baseline Thermal Conductivity Detector (TCD) area counts for N, C, and H must be <50. If higher, perform a system leak check.

  • Calibration: Weigh 2.000 ± 0.100 mg of a certified reference material (e.g., Sulfanilamide) into tin capsules in triplicate. Validation Check: The Relative Standard Deviation (RSD) of the calibration factor must be <1.0%.

  • Sample Preparation (The Catalyst): Weigh 2.000 mg of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide into a tin capsule. Crucial Step: Add 1.0 mg of Vanadium Pentoxide ( V2​O5​ ). This acts as an oxygen donor and flux, ensuring the complete thermal destruction of the resilient pyrazole ring.

  • Halogen Trapping: Ensure the combustion tube is packed with a layer of silver wool. The silver quantitatively reacts with the evolved chlorine to form solid AgCl , preventing the halogen from reaching and deactivating the downstream copper reduction tube.

  • Combustion & Detection: Drop the capsule into the furnace under a pure O2​ pulse. The gases ( CO2​ , H2​O , N2​ ) are separated via a purge-and-trap column and quantified via TCD.

CHN_Workflow Sample 2-chloro-N-(...)-acetamide Sample (2-3 mg) Combustion High-Temp Combustion (1000°C, O2 + V2O5) Sample->Combustion Tin Capsule HalogenTrap Halogen Trap (Ag Wool for Cl) Combustion->HalogenTrap Oxidation Gases Reduction Copper Reduction Tube (600°C, NOx -> N2) Separation Gas Chromatography (Purge & Trap) Reduction->Separation CO2, H2O, N2 HalogenTrap->Reduction Cl-free Gases Detection TCD Detection (C, H, N Peaks) Separation->Detection Sequential Elution

Automated Dumas combustion workflow for CHN analysis, highlighting the critical halogen trap.

Part 2: Trace Elemental Impurities (USP <232> / <233>)

Because the synthesis of substituted pyrazoles frequently relies on transition metal catalysts, the final compound must be screened for elemental impurities. USP Chapter <232> mandates the control of highly toxic Class 1 elements (Pb, As, Cd, Hg) and Class 2A elements (Co, V, Ni)[3].

The Causality of the Analytical Challenge

To analyze these metals, the organic matrix must be completely destroyed. Furthermore, because our compound contains 18.89% chlorine, acid digestion will yield a highly chlorinated matrix. In an argon plasma, this generates 40Ar35Cl+ polyatomic ions (m/z = 75), which directly overlap with Arsenic ( 75As ), a strictly regulated Class 1 impurity. Therefore, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) equipped with a Kinetic Energy Discrimination (KED) collision cell is prioritized over Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

Performance Comparison: ICP-MS vs. ICP-OES for USP <233> Compliance
Analytical ParameterICP-MS (USP <233> Procedure 2)ICP-OES (USP <233> Procedure 1)
Detection Limits (LOD) Parts per trillion (ppt)Parts per billion (ppb)
Matrix Tolerance (TDS) ~0.2% Total Dissolved Solids~2.0% Total Dissolved Solids
Polyatomic Interference High (Requires KED/Collision Cell)Low (Optical resolution based)
Suitability for Cl-Matrix Excellent (with He collision mode)Good (Less sensitive to Cl interference)
Throughput 2-3 minutes per sample3-5 minutes per sample
Protocol 2: Self-Validating Microwave Digestion & ICP-MS Analysis

This protocol adheres to USP <233> Procedure 2, utilizing closed-vessel digestion.

  • Sample Digestion: Weigh exactly 0.500 g of the sample into a PTFE microwave digestion vessel. Add 5.0 mL of concentrated ultra-pure HNO3​ and 1.0 mL of HCl . Causality: The addition of HCl is critical to stabilize elements like Mercury (Hg) and Palladium (Pd) in solution.

  • Microwave Mineralization: Ramp the temperature to 200°C over 15 minutes, and hold for 20 minutes. This high-pressure environment completely mineralizes the chloroacetamide and pyrazole structures.

  • Dilution & Internal Standardization: Dilute the digestate to 50 mL with Type I ultrapure water. Spike the solution with an internal standard mix ( 45Sc , 89Y , 159Tb , 209Bi ). Validation Check: The recovery of the internal standards during the run must remain between 70% and 130% compared to the calibration blank.

  • ICP-MS Analysis with KED: Introduce the sample into the ICP-MS. Crucial Step: Activate the collision cell using Helium (He) gas. The larger polyatomic 40Ar35Cl+ ions will undergo more collisions with the He gas than the target 75As+ ions, losing kinetic energy and being rejected from the ion beam, thus eliminating the false positive for Arsenic.

  • Spike Recovery Validation: Analyze a sample spiked with target elements at the Target Concentration (J). Validation Check: As per USP <233>, the spike recovery must be between 70% and 150% for the procedure to be considered valid.

ICP_Workflow Prep Sample + HNO3/HCl Digestion Microwave Digestion (Closed Vessel) Prep->Digestion Plasma Argon Plasma (ICP) (10,000 K) Digestion->Plasma Aerosol Interface Sampler/Skimmer Cones Plasma->Interface Ions Quadrupole Mass Separation (m/z filtering) Interface->Quadrupole Detector Electron Multiplier (ppt detection) Quadrupole->Detector

USP <233> Procedure 2 workflow: Microwave digestion coupled with ICP-MS for trace elemental impurities.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Pyrazole-Based Acetamides

Introduction Pyrazole-based acetamides represent a highly versatile class of N-heterocyclic compounds that are increasingly critical in drug development, materials science, and coordination chemistry. Their dual-function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole-based acetamides represent a highly versatile class of N-heterocyclic compounds that are increasingly critical in drug development, materials science, and coordination chemistry. Their dual-functional nature—combining the proton-donating/accepting capabilities of the pyrazole ring with the extensive hydrogen-bonding and electron-delocalizing properties of the acetamide linkage—endows them with unique photophysical characteristics .

Understanding their Ultraviolet-Visible (UV-Vis) absorption spectra is essential for evaluating their electronic transitions, assessing their viability as fluorescent probes, and characterizing their behavior as bidentate ligands in transition metal complexes. This guide provides an objective, data-driven comparison of the UV-Vis absorption profiles of pyrazole-based acetamides against alternative heterocyclic frameworks, supported by rigorous, self-validating experimental methodologies.

Structural Causality & Photophysical Properties

The UV-Vis absorption profile of any organic molecule is fundamentally dictated by its electronic structure. In pyrazole-acetamides, the conjugated π -system of the heteroaromatic ring is electronically coupled with the carbonyl group of the acetamide moiety. This structural synergy gives rise to two primary electronic transitions:

  • π→π Transitions:* Typically observed in the high-energy UV region (250–280 nm), these transitions arise from the excitation of delocalized π -electrons within the pyrazole ring .

  • n→π Transitions:* Occurring at slightly longer wavelengths (280–320 nm), these transitions originate from the promotion of non-bonding electrons (located on the pyrazole nitrogen and acetamide oxygen atoms) into anti-bonding π orbitals.

Comparative Analysis: When compared to simple, unsubstituted pyrazoles (which absorb primarily around 210–220 nm), pyrazole-acetamides exhibit a distinct bathochromic shift (red shift). This is caused by the extended conjugation provided by the acetamide group, which effectively lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . Conversely, when compared to highly conjugated alternatives like pyrazole-quinoxalines, pyrazole-acetamides display absorption maxima at shorter wavelengths. The extensive fused aromatic system of quinoxalines further compresses the HOMO-LUMO gap, often pushing absorption into the visible spectrum .

Comparative UV-Vis Data Analysis

To objectively evaluate the photophysical performance of pyrazole-based acetamides, Table 1 summarizes the quantitative UV-Vis absorption data across different structural analogs and their metal complexes.

Compound ClassRepresentative StructureAbsorption Maxima ( λmax​ )Primary Electronic TransitionMolar Absorptivity ( ϵ )
Simple Pyrazole 1H-Pyrazole210–220 nm π→π *Low
Pyrazole-Acetamide 2-(5-methyl-1H-pyrazol-3-yl)acetamide257–280 nm π→π
  • & n→π *
Moderate
Pyrazole-Quinoxaline Pyrazole-quinoxaline derivative320–360 nmExtended π→π *High
Metal Complex Zn(II)-Pyrazole-Acetamide267 nm, ~350 nm π→π *, LMCTHigh

Experimental Workflow: UV-Vis Spectroscopic Characterization

To ensure high-fidelity, reproducible UV-Vis spectra, the following self-validating protocol must be adhered to. The causality behind each step is detailed to maintain scientific integrity and prevent spectral artifacts.

Step-by-Step Methodology:
  • Reagent Preparation & Solvent Selection:

    • Action: Dissolve the highly purified pyrazole-acetamide in a spectroscopic-grade solvent (e.g., CHCl3​ or DMF) to achieve a final concentration of 1.0×10−5 M.

    • Causality: A dilute concentration is critical to prevent intermolecular aggregation (which causes artifactual peak broadening) and ensures the absorbance remains within the linear dynamic range of the detector (0.1–1.0 A), strictly adhering to the Beer-Lambert Law. CHCl3​ is ideal for evaluating baseline π→π

      • transitions, while DMF is utilized to assess internal charge transfer (ICT) and solvatochromic effects due to its higher polarity.
  • Baseline Correction:

    • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer and run a baseline scan from 200 nm to 800 nm.

    • Causality: Quartz cuvettes are mandatory; standard glass or plastic cuvettes absorb strongly in the UV region (<300 nm), which would entirely obscure the critical π→π

      • and n→π
      • transitions of the pyrazole ring.
  • Spectral Acquisition:

    • Action: Replace the solvent in the sample cuvette with the pyrazole-acetamide solution. Record the absorption spectrum at a scan rate of 200 nm/min with a slit width of 1 nm.

    • Causality: A narrow slit width provides high spectral resolution, allowing the instrument to differentiate between closely overlapping π→π

      • and n→π

      • bands without signal degradation.

Workflow N1 Ligand Synthesis (Pyrazole + Acetamide) N2 Sample Prep (10⁻⁵ M in CHCl₃) N1->N2 N3 Baseline Correction (Solvent Blank) N2->N3 N4 UV-Vis Acquisition (200-800 nm) N3->N4

Fig 1. Step-by-step experimental workflow for UV-Vis spectral acquisition.

Mechanistic Insights into Metal Coordination

The true optoelectronic utility of pyrazole-acetamides lies in their coordination chemistry. The acetamide oxygen and the pyridine-type nitrogen of the pyrazole ring act as potent bidentate chelators .

Self-Validating Titration Protocol: To validate coordination, incrementally add a standardized solution of a transition metal salt (e.g., ZnCl2​ ) to the ligand solution and record the spectra after each addition.

Upon complexation with d-block transition metals (e.g., Zn(II), Cu(II), or Co(II)), the electron density of the ligand is significantly perturbed. This typically results in a hypsochromic shift (blue shift) of the n→π

  • transition because the non-bonding electrons are stabilized by coordination to the metal center, lowering their ground-state energy. Simultaneously, new broad absorption bands often emerge in the near-UV or visible region (350–500 nm). These bands correspond to Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), depending on the specific metal's oxidation state and d-electron configuration .

    Transitions S0 Ground State (S₀) Ligand S1 Excited State (S₁) n → π* (~290 nm) S0->S1 Low Energy S2 Excited State (S₂) π → π* (~260 nm) S0->S2 High Energy LMCT LMCT Band Metal Complex S0->LMCT Coordination

    Fig 2. Electronic transition pathways in pyrazole-acetamides and their metal complexes.

References

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances.[Link]

  • The Synthesis and Property Study of NH-Ac-Anchored Multilayer 3D Polymers. MDPI Polymers.[Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules.[Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials.[Link]

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